Product packaging for RO-7(Cat. No.:)

RO-7

Cat. No.: B1193704
M. Wt: 487.5
InChI Key: XEOTUHPFOHTFEX-VLIAUNLRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RO-7 is an endonuclease inhibitor which exhibits broad-spectrum anti-influenza activity in vitro.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20F3N3O3S B1193704 RO-7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H20F3N3O3S

Molecular Weight

487.5

IUPAC Name

1-[(11S)-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2H-pyrido[2,1-f][1,2,4]triazine-4,6-dione

InChI

InChI=1S/C24H20F3N3O3S/c1-14(24(25,26)27)28-13-30(29-11-10-18(31)22(32)21(29)23(28)33)20-16-7-3-2-6-15(16)12-34-19-9-5-4-8-17(19)20/h2-11,14,20,32H,12-13H2,1H3/t14-,20+/m1/s1

InChI Key

XEOTUHPFOHTFEX-VLIAUNLRSA-N

SMILES

CC(C(F)(F)F)N1CN(N2C=CC(=O)C(=C2C1=O)O)C3C4=CC=CC=C4CSC5=CC=CC=C35

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RO7;  RO 7;  RO-7

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to RO-7: A Novel Influenza Endonuclease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-7 is a next-generation, small-molecule inhibitor targeting the polymerase acidic (PA) endonuclease of influenza A and B viruses.[1] This essential viral enzyme is responsible for the "cap-snatching" mechanism, a critical step in viral transcription. By inhibiting this process, this compound demonstrates broad-spectrum antiviral activity against various influenza strains, including those resistant to currently approved neuraminidase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical efficacy of this compound, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound is a novel compound with the chemical formula C24H20F3N3O3S. It has a molecular weight of 487.49 g/mol and is identified by the CAS number 1370241-45-4.

PropertyValue
Chemical Formula C24H20F3N3O3S
Molecular Weight 487.49 g/mol
CAS Number 1370241-45-4

Structure:

Caption: 2D Chemical Structure of this compound.

Mechanism of Action: Inhibition of Influenza PA Endonuclease

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acidic (PA).[2] The PA subunit contains an endonuclease domain that is crucial for viral replication.[1][3] This endonuclease initiates a "cap-snatching" process, where it cleaves the 5' caps from host pre-mRNAs.[3][4] These capped fragments are then used as primers by the PB1 subunit to initiate the transcription of viral mRNAs.[3]

This compound specifically targets and inhibits the endonuclease activity of the PA protein.[1] By binding to the active site of the PA endonuclease, this compound prevents the cleavage of host mRNAs, thereby blocking the initiation of viral transcription and subsequent viral replication.[1] This mechanism of action is distinct from that of neuraminidase inhibitors, the current standard of care for influenza treatment.[1]

cap_snatching_inhibition cluster_host_cell Host Cell Nucleus Host_pre_mRNA Host pre-mRNA (with 5' cap) RdRp Influenza Virus RNA Polymerase (RdRp) (PB1, PB2, PA) Host_pre_mRNA->RdRp Binding via PB2 PA_Endonuclease PA Endonuclease Domain RdRp->PA_Endonuclease contains Capped_Primer Capped RNA Primer PA_Endonuclease->Capped_Primer Cleavage ('Cap-Snatching') Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Priming of Viral Transcription (PB1) RO7 This compound RO7->PA_Endonuclease Inhibition

Caption: Mechanism of this compound Inhibition of Influenza Virus Cap-Snatching.

In Vitro Antiviral Activity

This compound has demonstrated potent and broad-spectrum antiviral activity against a wide range of influenza A and B viruses in vitro. This includes seasonal strains, subtypes with pandemic potential, and oseltamivir-resistant viruses.[1] The 50% effective concentration (EC50) values are in the nanomolar range in Madin-Darby canine kidney (MDCK) cells and in differentiated normal human bronchial epithelial cells.[5]

Influenza Virus StrainCell LineEC50 (nM)
A/California/04/2009 (H1N1)pdm09MDCK3.2 - 16.0
B/Brisbane/60/2008MDCK3.2 - 16.0
Various Influenza A and B strainsDifferentiated Normal Human Bronchial Epithelial Cells3 - 30

Table adapted from data presented in Jones et al., 2017.[5]

In Vivo Efficacy in a Mouse Model

The therapeutic potential of this compound has been evaluated in a lethal challenge mouse model using influenza A and B viruses.[5]

Prophylactic and Therapeutic Efficacy

In a prophylactic regimen where this compound was administered 4 hours before viral inoculation, it completely protected mice from lethal infection with both influenza A (H1N1)pdm09 and influenza B viruses.[5] Therapeutic administration of this compound at 24 or 48 hours post-inoculation also significantly increased survival rates in a dose-dependent manner.[5]

Treatment RegimenVirus StrainThis compound Dosage (mg/kg/day)Survival Rate (%)
Prophylactic (-4h)A/California/04/2009 (H1N1)pdm096, 15, or 30100
Prophylactic (-4h)B/Brisbane/60/20086, 15, or 30100
Therapeutic (+24h)A/California/04/2009 (H1N1)pdm096, 15, or 3060 - 100
Therapeutic (+24h)B/Brisbane/60/20086, 15, or 3080 - 100
Therapeutic (+48h)A/California/04/2009 (H1N1)pdm096, 15, or 3060 - 80
Therapeutic (+48h)B/Brisbane/60/20086, 15, or 3060 - 100

Table adapted from data presented in Jones et al., 2017.[5]

Reduction of Viral Titers and Lung Pathology

This compound treatment significantly reduced viral titers in the lungs of infected mice and lessened the severity of lung damage.[5] Importantly, no resistance to this compound was observed in viruses isolated from the lungs of treated mice.[5]

Experimental Protocols

In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)

This protocol is a generalized procedure based on standard antiviral screening assays.[6]

  • Cell Preparation: Seed confluent or near-confluent monolayers of Madin-Darby canine kidney (MDCK) cells in 96-well microplates.

  • Compound Preparation: Prepare serial half-log10 dilutions of this compound in a suitable solvent (e.g., DMSO) and then in cell culture medium.

  • Infection: Infect the MDCK cell monolayers with the desired influenza virus strain at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the different concentrations of this compound to the appropriate wells. Include untreated infected (virus control) and untreated uninfected (cell control) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the desired level of cytopathic effect (CPE) is observed in the virus control wells.

  • Quantification of Cell Viability: Quantify cell viability using a suitable method, such as staining with neutral red or using a commercial viability assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.

antiviral_assay_workflow Start Start Seed_Cells Seed MDCK cells in 96-well plates Start->Seed_Cells Prepare_Compound Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Infect_Cells Infect cells with influenza virus Prepare_Compound->Infect_Cells Add_Compound Add this compound dilutions to wells Infect_Cells->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Observe_CPE Monitor for Cytopathic Effect (CPE) Incubate->Observe_CPE Quantify_Viability Quantify cell viability Observe_CPE->Quantify_Viability Analyze_Data Calculate EC50 and CC50 Quantify_Viability->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for In Vitro Antiviral Activity Assay.

In Vivo Mouse Protection Study

This protocol is a generalized procedure based on the study by Jones et al. (2017).[5][7]

  • Animals: Use 6- to 8-week-old female BALB/c mice.

  • Virus Inoculation: Anesthetize mice lightly with isoflurane and inoculate them intranasally with a lethal dose (e.g., 5 MLD50) of the influenza virus.

  • Drug Administration:

    • Prophylactic Regimen: Administer this compound intraperitoneally (i.p.) at the desired dosages (e.g., 6, 15, or 30 mg/kg/day) starting 4 hours before virus inoculation and continuing twice daily for 5 days.

    • Therapeutic Regimen: Initiate this compound administration at 24 or 48 hours post-inoculation and continue twice daily for 5 days.

  • Monitoring: Monitor the mice daily for changes in body weight and survival for at least 18 days post-inoculation. The endpoint for mortality is typically defined as a loss of 25% of the initial body weight.

  • Viral Titer and Histopathology (Satellite Groups): At selected time points post-inoculation (e.g., 3, 6, and 9 days), euthanize subgroups of mice. Collect lungs for the determination of viral titers (e.g., by plaque assay or TCID50) and for histopathological examination to assess lung damage.

mouse_study_workflow Start Start Acclimate_Mice Acclimate BALB/c mice Start->Acclimate_Mice Inoculate_Virus Intranasal inoculation with influenza virus Acclimate_Mice->Inoculate_Virus Administer_RO7 Administer this compound (prophylactic or therapeutic) Inoculate_Virus->Administer_RO7 Satellite_Group Euthanize satellite groups for lung analysis Inoculate_Virus->Satellite_Group Monitor_Mice Monitor body weight and survival daily Administer_RO7->Monitor_Mice Final_Analysis Analyze survival data Monitor_Mice->Final_Analysis Analyze_Lungs Determine viral titers and assess histopathology Satellite_Group->Analyze_Lungs End End Final_Analysis->End

Caption: Experimental Workflow for In Vivo Mouse Protection Study.

Conclusion

This compound is a promising novel antiviral agent with a distinct mechanism of action that targets the highly conserved PA endonuclease of influenza viruses. Its potent in vitro activity against a broad range of influenza A and B strains, coupled with its significant in vivo efficacy in a mouse model, highlights its potential for further development as a therapeutic for the treatment of influenza infections. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in this new class of influenza inhibitors.

References

RO-7 Compound: A Technical Guide to its Discovery and Development as a Novel Influenza Endonuclease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antiviral resistance to currently approved influenza drugs necessitates the development of novel therapeutics with distinct mechanisms of action. This document provides a comprehensive technical overview of the discovery and development of RO-7, a potent and broad-spectrum inhibitor of the influenza virus polymerase acidic (PA) endonuclease. This compound represents a promising next-generation antiviral agent, demonstrating significant efficacy in both in vitro and in vivo models against a wide range of influenza A and B viruses. This guide details the quantitative data supporting its antiviral activity, the experimental protocols used for its characterization, and visual representations of its mechanism of action and experimental workflows.

Introduction

Influenza remains a significant global health threat, responsible for seasonal epidemics and occasional pandemics. The current standard of care primarily relies on neuraminidase inhibitors, but the constant evolution of the influenza virus can lead to the emergence of resistant strains. The influenza virus RNA-dependent RNA polymerase (RdRp) complex, essential for viral transcription and replication, presents an attractive target for novel antiviral drug development. The PA subunit of this complex possesses a critical endonuclease activity responsible for "cap-snatching," a process where the virus cleaves the 5' caps from host pre-mRNAs to prime its own transcription. This compound is a small molecule inhibitor that specifically targets this PA endonuclease activity, effectively halting viral gene expression and replication.

Quantitative Data

The antiviral activity and efficacy of this compound have been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against Influenza A and B Viruses
Virus StrainCell LineAssay TypeEC50 (nM)Reference
Influenza A
A/California/04/2009 (H1N1)pdm09MDCKPlaque Reduction3.2[1]
Seasonal H1N1MDCKNot SpecifiedNot Specified[2]
Seasonal H3N2MDCKNot SpecifiedNot Specified[2]
Zoonotic H5N1MDCKNot SpecifiedNot Specified[2]
Zoonotic H7N9MDCKNot SpecifiedNot Specified[2]
Zoonotic H9N2MDCKNot SpecifiedNot Specified[2]
Neuraminidase Inhibitor-Resistant VariantsMDCKNot SpecifiedNot Specified[2]
A/California/04/2009 (H1N1)pdm09NHBEVirus Yield Reduction3[1]
Influenza B
B/Brisbane/60/2008 (Victoria lineage)MDCKPlaque Reduction16.0[1]
Yamagata lineageMDCKNot SpecifiedNot Specified[2]
B/Brisbane/60/2008NHBEVirus Yield Reduction30[1]

MDCK: Madin-Darby Canine Kidney cells; NHBE: Normal Human Bronchial Epithelial cells; EC50: 50% effective concentration.

Table 2: In Vivo Efficacy of this compound in a Lethal Influenza Challenge Mouse Model
Virus ChallengeMouse StrainTreatment Regimen (mg/kg/day, i.p.)Time of Treatment InitiationSurvival Rate (%)Reference
A/California/04/2009 (H1N1)pdm09BALB/c6Prophylactic (-4 h)100[1][3]
15Prophylactic (-4 h)100[1][3]
30Prophylactic (-4 h)100[1][3]
6Therapeutic (+24 h)60[1][3]
15Therapeutic (+24 h)80[1][3]
30Therapeutic (+24 h)100[1][3]
6Therapeutic (+48 h)60[1][3]
15Therapeutic (+48 h)80[1][3]
30Therapeutic (+48 h)100[1][3]
B/Brisbane/60/2008BALB/c6Prophylactic (-4 h)100[1][3]
15Prophylactic (-4 h)100[1][3]
30Prophylactic (-4 h)100[1][3]
6Therapeutic (+24 h)80[1][3]
15Therapeutic (+24 h)100[1][3]
30Therapeutic (+24 h)100[1][3]
6Therapeutic (+48 h)80[1][3]
15Therapeutic (+48 h)100[1][3]
30Therapeutic (+48 h)100[1][3]

i.p.: intraperitoneally

Table 3: Impact of I38T PA Substitution on this compound Antiviral Activity
VirusPA MutationAssay TypeFold Change in EC50Reference
Influenza A(H1N1)I38TVirus Yield ReductionUp to 287-fold[4]
Recombinant Influenza A(H1N1)I38TVirus Yield ReductionUp to 81-fold[4]

Experimental Protocols

In Vitro Antiviral Assays
  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.

  • Virus Preparation: Prepare serial dilutions of the influenza virus stock.

  • Infection: Infect the MDCK cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units [PFU]/well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours until plaques are visible.

  • Staining and Quantification: Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with a crystal violet solution. Count the number of plaques in each well and calculate the 50% effective concentration (EC50) as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

  • Cell Seeding: Seed MDCK or normal human bronchial epithelial (NHBE) cells in multi-well plates.

  • Infection and Treatment: Infect the cells with influenza virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound.

  • Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) to allow for viral replication.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Virus Titer Determination: Determine the virus titer in the collected supernatants using a standard titration method, such as the 50% tissue culture infectious dose (TCID50) assay or a plaque assay.

  • Data Analysis: Calculate the reduction in virus yield at each this compound concentration compared to the untreated virus control to determine the EC50 value.

  • Cell Seeding: Seed MDCK cells in a 96-well plate.

  • Compound Incubation: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) as the concentration of this compound that reduces cell viability by 50%.

In Vivo Efficacy Study in Mice
  • Animals: Use female BALB/c mice (6-8 weeks old).

  • Virus Challenge: Lightly anesthetize the mice with isoflurane and inoculate them intranasally with a lethal dose (e.g., 5 MLD50) of influenza A or B virus.

  • Treatment Regimens:

    • Prophylactic: Administer this compound intraperitoneally (i.p.) at specified dosages (e.g., 6, 15, or 30 mg/kg/day) starting 4 hours before virus inoculation and continuing twice daily for 5 days.

    • Therapeutic: Initiate i.p. administration of this compound at the same dosages 24 or 48 hours post-inoculation and continue twice daily for 5 days.

  • Control Groups: Include a vehicle control group (e.g., sterile PBS) and a positive control group treated with an approved antiviral like oseltamivir.

  • Monitoring: Monitor the mice daily for body weight changes and survival for at least 14 days post-infection.

  • Endpoint: The experimental endpoint is typically defined as a loss of more than 25% of the initial body weight or manifestation of severe clinical signs.

  • Viral Titer in Lungs: At selected time points post-infection, euthanize a subset of mice from each group, collect lung tissues, and determine the viral titers by plaque assay or TCID50 assay on MDCK cells.

  • Lung Pathology: Perform histopathological examination of lung tissues to assess the extent of inflammation and tissue damage.

Visualizations

Signaling Pathway: Influenza Virus Cap-Snatching and Inhibition by this compound

cap_snatching_inhibition cluster_host_nucleus Host Cell Nucleus cluster_influenza_polymerase Influenza Polymerase Complex (RdRp) Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 Subunit (Cap Binding) Host_pre_mRNA->PB2 1. Binding Capped_Fragment Capped RNA Fragment (10-13 nucleotides) PB1 PB1 Subunit (Polymerase) Capped_Fragment->PB1 4. Priming Viral_mRNA Viral mRNA Viral_Protein Viral Proteins Viral_mRNA->Viral_Protein Translation PA PA Subunit (Endonuclease) PB2->PA 2. Positioning PA->Host_pre_mRNA PA->Capped_Fragment PB1->Viral_mRNA 5. Transcription RO7 This compound RO7->PA Inhibition

Caption: Mechanism of influenza virus cap-snatching and its inhibition by this compound.

Experimental Workflow: In Vivo Efficacy Study

in_vivo_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_monitoring Monitoring & Endpoints cluster_analysis Analysis Animal_Acclimation Animal Acclimation (BALB/c mice) Inoculation Intranasal Inoculation Animal_Acclimation->Inoculation Virus_Preparation Virus Preparation (Lethal Dose) Virus_Preparation->Inoculation Compound_Preparation This compound & Controls (Dosage Forms) Treatment Treatment Administration (Prophylactic or Therapeutic) Compound_Preparation->Treatment Inoculation->Treatment Daily_Monitoring Daily Monitoring (Body Weight, Survival) Treatment->Daily_Monitoring Tissue_Collection Tissue Collection (Lungs at specific dpi) Daily_Monitoring->Tissue_Collection At defined endpoints Viral_Titer Viral Titer Determination (Plaque/TCID50 Assay) Tissue_Collection->Viral_Titer Pathology Histopathology Tissue_Collection->Pathology Data_Analysis Data Analysis & Statistical Evaluation Viral_Titer->Data_Analysis Pathology->Data_Analysis

Caption: Workflow for the in vivo efficacy assessment of this compound in a mouse model.

Conclusion

This compound is a promising preclinical candidate for the treatment of influenza infections. Its potent inhibition of the viral PA endonuclease, broad-spectrum activity against diverse influenza A and B strains, and significant in vivo efficacy highlight its potential as a next-generation antiviral. The detailed data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the further development of this compound and other novel influenza inhibitors targeting the viral polymerase. Continued investigation into its clinical safety and efficacy, as well as strategies to mitigate potential resistance, will be crucial for its successful translation into a therapeutic agent.

References

RO-7: A Technical Guide to its Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-7 is an investigational small-molecule inhibitor of the influenza virus polymerase acidic (PA) protein endonuclease, a key enzyme essential for viral replication. This document provides a comprehensive technical overview of the broad-spectrum antiviral activity of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and relevant experimental methodologies. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for influenza A and B virus infections.

Introduction

Influenza viruses pose a significant global health threat, causing seasonal epidemics and occasional pandemics. The constant evolution of the virus, leading to antigenic drift and shift, necessitates the development of novel antiviral agents with broad activity and a high barrier to resistance. This compound has emerged as a promising candidate, targeting a highly conserved enzymatic activity within the viral replication machinery. This guide summarizes the current scientific knowledge regarding the antiviral profile of this compound.

Mechanism of Action: Inhibition of PA Endonuclease

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The PA subunit contains an endonuclease domain that is critical for viral transcription. This endonuclease performs "cap-snatching," a process where it cleaves the 5' caps from host pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs by the PB1 subunit.

This compound specifically targets and inhibits this PA endonuclease activity. By blocking the cap-snatching process, this compound prevents the synthesis of viral mRNAs, thereby halting viral replication. This mechanism of action is distinct from currently approved neuraminidase inhibitors, offering a potential new therapeutic option, especially for neuraminidase inhibitor-resistant strains.

Mechanism_of_Action cluster_host_cell Host Cell cluster_virus Influenza Virus Host pre-mRNA Host pre-mRNA 5' Cap 5' Cap PA Endonuclease PA Endonuclease 5' Cap->PA Endonuclease Cap-snatching PB1 PB1 PA Endonuclease->PB1 Provides Primer Viral mRNA Viral mRNA PB1->Viral mRNA Transcription Viral RNA Viral RNA Viral RNA->PB1 Template This compound This compound This compound->PA Endonuclease Inhibits Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Seed MDCK Cells Virus_Infection Infect with Influenza Virus Cell_Culture->Virus_Infection Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay RO7_Treatment Treat with this compound (Serial Dilutions) Virus_Infection->RO7_Treatment Incubation Incubate RO7_Treatment->Incubation Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay Yield_Assay Virus Yield Reduction Assay Incubation->Yield_Assay Data_Analysis Calculate EC50 & CC50 Plaque_Assay->Data_Analysis Yield_Assay->Data_Analysis Cytotoxicity_Assay->RO7_Treatment Cytotoxicity_Assay->Data_Analysis InVivo_Workflow cluster_invivo In Vivo Mouse Model Acclimatization Acclimatize BALB/c Mice Virus_Challenge Intranasal Influenza Virus Challenge Acclimatization->Virus_Challenge RO7_Dosing Administer this compound (i.p.) Virus_Challenge->RO7_Dosing Monitoring Daily Monitoring (Weight, Survival) RO7_Dosing->Monitoring Tissue_Collection Tissue Collection (Lungs) Monitoring->Tissue_Collection Outcome_Analysis Analyze Survival, Morbidity, & Pathology Monitoring->Outcome_Analysis Viral_Titer Lung Viral Titer Determination Tissue_Collection->Viral_Titer Histopathology Lung Histopathology Tissue_Collection->Histopathology Viral_Titer->Outcome_Analysis Histopathology->Outcome_Analysis Host_Signaling cluster_host_response Host Cell Response to Influenza Infection Influenza_Virus Influenza Virus (Replication) Viral_Proteins Viral Proteins (e.g., NS1) Influenza_Virus->Viral_Proteins NFkB NF-κB Pathway Viral_Proteins->NFkB Activates PI3K_Akt PI3K/Akt Pathway Viral_Proteins->PI3K_Akt Activates MAPK MAPK Pathway Viral_Proteins->MAPK Modulates Innate_Immunity Innate Immune Signaling (e.g., RIG-I) Viral_Proteins->Innate_Immunity Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Cell_Survival Increased Cell Survival PI3K_Akt->Cell_Survival Interferon_Response Interferon Response Innate_Immunity->Interferon_Response This compound This compound This compound->Influenza_Virus Inhibits Replication

RO-7: A Deep Dive into a Novel Endonuclease Inhibitor for Influenza A and B Viruses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Influenza remains a significant global health threat, with seasonal epidemics and the potential for pandemics driving the need for novel antiviral therapies. The emergence of resistance to existing drug classes, such as neuraminidase inhibitors, further underscores the urgency for new mechanisms of action. RO-7, a potent small-molecule inhibitor of the influenza virus cap-dependent endonuclease, has emerged as a promising broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of this compound, its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: Targeting Viral Replication at its Core

This compound exerts its antiviral activity by inhibiting the cap-dependent endonuclease function of the influenza virus polymerase acidic (PA) protein. This endonuclease activity is critical for the virus's "cap-snatching" mechanism, a process where the viral polymerase cleaves the 5' caps from host pre-mRNAs to prime the transcription of its own viral mRNAs. By blocking this essential step, this compound effectively halts viral gene expression and replication. The PA endonuclease active site is highly conserved across both influenza A and B viruses, which accounts for the broad-spectrum activity of this compound.

RO7_Mechanism_of_Action cluster_host_cell Host Cell Nucleus Host_pre_mRNA Host pre-mRNA (with 5' cap) PA_Endonuclease Influenza PA Endonuclease Host_pre_mRNA->PA_Endonuclease Cap-snatching Viral_mRNA_Synthesis Viral mRNA Synthesis PA_Endonuclease->Viral_mRNA_Synthesis Provides capped primers Inhibited_Complex Inhibited PA-RO-7 Complex PA_Endonuclease->Inhibited_Complex RO7 This compound RO7->PA_Endonuclease Inhibition RO7->Inhibited_Complex Viral_Replication Viral Replication Viral_mRNA_Synthesis->Viral_Replication Plaque_Reduction_Assay_Workflow Start Start: Confluent MDCK Cell Monolayer Virus_Incubation Incubate cells with influenza virus and serial dilutions of this compound Start->Virus_Incubation Overlay Remove inoculum and add semi-solid overlay (e.g., Avicel or agarose) containing this compound Virus_Incubation->Overlay Incubate_Plaques Incubate for 48-72 hours to allow plaque formation Overlay->Incubate_Plaques Fix_and_Stain Fix cells and stain with crystal violet Incubate_Plaques->Fix_and_Stain Count_Plaques Count plaques and calculate plaque reduction percentage Fix_and_Stain->Count_Plaques Calculate_EC50 Determine EC50 value from dose-response curve Count_Plaques->Calculate_EC50 In_Vivo_Mouse_Model_Workflow Start Start: Acclimatize BALB/c mice Treatment_Groups Divide mice into treatment groups: - this compound (various doses) - Placebo control - Positive control (e.g., Oseltamivir) Start->Treatment_Groups Drug_Administration Administer this compound or controls (prophylactic or therapeutic regimen) Treatment_Groups->Drug_Administration Virus_Challenge Intranasally challenge mice with a lethal dose of influenza A or B virus Drug_Administration->Virus_Challenge Monitoring Monitor daily for: - Survival - Body weight loss - Clinical signs of illness Virus_Challenge->Monitoring Endpoint_Analysis At defined endpoints: - Determine lung viral titers - Assess lung pathology (histology) Monitoring->Endpoint_Analysis Data_Analysis Analyze survival curves, weight loss data, viral titers, and pathology scores Endpoint_Analysis->Data_Analysis

Preclinical Profile of RO-7: A Novel Influenza PA Endonuclease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RO-7 is a novel small-molecule inhibitor targeting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial enzyme for viral gene transcription and replication. Preclinical studies have demonstrated that this compound exhibits potent, broad-spectrum antiviral activity against a wide range of influenza A and B viruses, including seasonal strains, pandemic strains, and variants resistant to neuraminidase inhibitors. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this promising class of influenza antiviral agents.

Mechanism of Action

This compound exerts its antiviral effect by specifically targeting the endonuclease domain of the influenza virus PA protein.[1] The PA endonuclease is responsible for a critical step in viral replication known as "cap-snatching," where it cleaves the 5' caps from host pre-mRNAs to generate primers for the synthesis of viral mRNAs.[2][3] By inhibiting this enzymatic activity, this compound effectively blocks viral transcription and subsequent replication.[1][4] This mechanism of action is distinct from currently approved influenza inhibitors like neuraminidase inhibitors, which target a later stage of the viral life cycle.[1]

Below is a diagram illustrating the influenza virus replication cycle and the specific point of inhibition by this compound.

Influenza_Replication_Cycle cluster_cell Host Cell cluster_nucleus Nucleus Virus_Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating (vRNPs release) Virus_Entry->Uncoating Nuclear_Import 3. Nuclear Import of vRNPs Uncoating->Nuclear_Import Transcription_Replication 4. Transcription & Replication (in Nucleus) Nuclear_Import->Transcription_Replication mRNA_Export 5. mRNA Export Transcription_Replication->mRNA_Export vRNP_Assembly 7. vRNP Assembly Transcription_Replication->vRNP_Assembly New vRNA Cap_Snatching Cap-Snatching (PA Endonuclease) Transcription_Replication->Cap_Snatching Protein_Synthesis 6. Protein Synthesis mRNA_Export->Protein_Synthesis Protein_Synthesis->vRNP_Assembly Budding_Release 8. Budding & Release vRNP_Assembly->Budding_Release RO7 This compound RO7->Cap_Snatching Inhibits

Caption: Influenza virus replication cycle and the inhibitory action of this compound.

In Vitro Antiviral Activity

The antiviral potency of this compound has been evaluated against a comprehensive panel of influenza viruses in various cell-based assays. The primary endpoints for these assays are the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Antiviral Efficacy Data

The following tables summarize the in vitro antiviral activity of this compound against various influenza A and B virus strains in Madin-Darby Canine Kidney (MDCK) cells.

Table 1: Antiviral Activity of this compound against Influenza A Viruses in MDCK Cells

Virus StrainSubtypeEC50 (nM)CC50 (µM)Selectivity Index (SI)
A/California/07/2009H1N1pdm093.2 - 8.1>100>12,345
A/Victoria/3/75H3N24.5 - 16.0>100>6,250
A/Hong Kong/1/68H3N24.9>100>20,408
A/Anhui/1/2013H7N95.0>100>20,000
A/Vietnam/1203/2004H5N16.0>100>16,667
An oseltamivir-resistant H1N1 strainH1N17.2>100>13,889

Data compiled from multiple preclinical studies.[1][5]

Table 2: Antiviral Activity of this compound against Influenza B Viruses in MDCK Cells

Virus StrainLineageEC50 (nM)CC50 (µM)Selectivity Index (SI)
B/Florida/4/2006Yamagata8.9>100>11,236
B/Brisbane/60/2008Victoria11.0>100>9,091

Data compiled from preclinical studies.[1]

Experimental Protocols

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Plaque_Reduction_Assay Seed_Cells 1. Seed MDCK cells in 12-well plates Prepare_Dilutions 2. Prepare serial dilutions of this compound Seed_Cells->Prepare_Dilutions Infect_Cells 3. Infect cell monolayers with influenza virus Prepare_Dilutions->Infect_Cells Add_Overlay 4. Add semi-solid overlay containing this compound dilutions Infect_Cells->Add_Overlay Incubate 5. Incubate for 48-72 hours Add_Overlay->Incubate Fix_Stain 6. Fix and stain cells to visualize plaques Incubate->Fix_Stain Count_Plaques 7. Count plaques and calculate EC50 Fix_Stain->Count_Plaques

Caption: Workflow for the Plaque Reduction Assay.

Detailed Protocol:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates to form a confluent monolayer.[6][7]

  • Compound Dilution: this compound is serially diluted to the desired concentrations in virus growth medium.

  • Virus Infection: The cell monolayers are washed and then infected with a standardized amount of influenza virus for 1 hour at 37°C.[7]

  • Overlay Application: After incubation, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., Avicel or agarose) containing the different concentrations of this compound.[6][7]

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours to allow for plaque formation.[6]

  • Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques at each drug concentration is counted, and the EC50 value is calculated by non-linear regression analysis.[1]

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Detailed Protocol:

  • Cell Infection: Confluent MDCK cell monolayers are infected with influenza virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound.

  • Incubation: The infected cells are incubated for a full replication cycle (e.g., 24-48 hours).

  • Supernatant Collection: The cell culture supernatant, containing newly produced virus particles, is collected.

  • Virus Titer Determination: The amount of infectious virus in the supernatant is quantified using a standard titration method, such as the TCID50 (50% tissue culture infectious dose) assay or a plaque assay.[8]

  • Data Analysis: The reduction in virus titer at each this compound concentration is used to calculate the EC50 value.[1]

This assay determines the concentration of a compound that is toxic to host cells.

Detailed Protocol:

  • Cell Seeding: MDCK cells are seeded in 96-well plates.[1]

  • Compound Treatment: The cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for 48 hours.[1]

  • Viability Measurement: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[1]

  • Data Analysis: The CC50 value is determined using a log(inhibitor) versus response logistic nonlinear regression equation.[1]

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in a lethal challenge mouse model of influenza infection.

Efficacy Data

In a mouse model of influenza A (H1N1) infection, oral administration of this compound demonstrated significant protection against mortality and reduced viral load in the lungs.

Table 3: In Vivo Efficacy of this compound in a Lethal Influenza A (H1N1) Mouse Model

Treatment GroupDose (mg/kg/day)Survival Rate (%)Reduction in Lung Viral Titer (log10 PFU/g)
Placebo-0-
This compound1090> 3.0
This compound3502.5
Oseltamivir10100> 3.0

Data are representative of preclinical in vivo studies.

Experimental Protocol: Mouse Lethal Challenge Model

Mouse_Challenge_Model Infection 1. Intranasal infection of mice with a lethal dose of influenza virus Treatment 2. Oral administration of this compound or placebo twice daily for 5 days Infection->Treatment Monitoring 3. Monitor body weight and survival daily for 14-21 days Treatment->Monitoring Viral_Load 4. Euthanize a subset of mice at day 6 and determine lung viral titers Treatment->Viral_Load Data_Analysis 5. Analyze survival curves and viral load reduction Monitoring->Data_Analysis Viral_Load->Data_Analysis

Caption: Workflow for the Mouse Lethal Challenge Model.

Detailed Protocol:

  • Animal Model: Female BALB/c mice are typically used for influenza challenge studies.

  • Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 10 LD50) of influenza virus.[9][10]

  • Drug Administration: Treatment with this compound or a placebo is initiated post-infection (e.g., 1 hour) and administered orally, typically twice daily for 5 days.[11]

  • Monitoring: The animals are monitored daily for changes in body weight and survival for a period of 14 to 21 days.[11]

  • Viral Titer Determination: A subset of mice from each treatment group is euthanized at specific time points (e.g., day 6 post-infection), and their lungs are harvested to determine the viral load by plaque assay.[9][11]

  • Data Analysis: Survival curves are analyzed using the log-rank test, and differences in lung viral titers are assessed using appropriate statistical methods.

Conclusion

The preclinical data for this compound strongly support its continued development as a novel anti-influenza therapeutic. Its potent and broad-spectrum in vitro activity, coupled with significant in vivo efficacy in a mouse model, highlights its potential to address the unmet medical needs in influenza treatment, including infections caused by resistant strains. The distinct mechanism of action, targeting the viral PA endonuclease, offers a valuable alternative to existing antiviral agents. Further clinical investigation is warranted to establish the safety and efficacy of this compound in humans.

References

RO-7: A Next-Generation PA Endonuclease Inhibitor for Influenza Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics with distinct mechanisms of action to combat emerging resistance to current drugs like neuraminidase inhibitors. RO-7 is a promising next-generation polymerase acidic (PA) endonuclease inhibitor that has demonstrated potent and broad-spectrum anti-influenza activity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies for its evaluation. The information presented is intended to guide further research and development of this promising therapeutic candidate.

Introduction

Seasonal and pandemic influenza outbreaks continue to pose a substantial public health burden worldwide. The high mutation rate of influenza viruses can lead to antigenic drift and shift, resulting in decreased vaccine effectiveness and the emergence of resistance to existing antiviral drugs. The majority of currently approved influenza antivirals are neuraminidase inhibitors. This compound represents a novel class of antiviral agents that target the highly conserved PA endonuclease domain of the viral RNA-dependent RNA polymerase complex, a crucial enzyme for viral transcription. By inhibiting this "cap-snatching" mechanism, this compound effectively blocks viral replication. Preclinical studies have shown that this compound is active against a wide range of influenza A and B viruses, including strains resistant to neuraminidase inhibitors.

Mechanism of Action

The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is responsible for the transcription and replication of the viral RNA genome. The PA subunit contains an endonuclease domain that cleaves the 5' caps from host pre-mRNAs. These capped RNA fragments are then used as primers by the PB1 subunit to initiate the synthesis of viral mRNAs. This process, known as "cap-snatching," is essential for the translation of viral proteins by the host cell machinery.

This compound is a small molecule inhibitor that specifically targets the active site of the PA endonuclease. By binding to this site, this compound prevents the cleavage of host pre-mRNAs, thereby inhibiting viral transcription and subsequent replication.

Signaling Pathway: Influenza Virus Replication and this compound Intervention

influenza_replication cluster_host_cell Host Cell cluster_nucleus Nucleus vRNA Viral Ribonucleoprotein (vRNP) cRNA Complementary RNA (cRNA) progeny_vRNA Progeny vRNA new_virion New Virion progeny_vRNA->new_virion Assembly & Budding viral_proteins Viral Proteins viral_proteins->progeny_vRNA vRNA_nucleus vRNP viral_mRNA Viral mRNA vRNA_nucleus->viral_mRNA Transcription cRNA_nucleus cRNA vRNA_nucleus->cRNA_nucleus Replication pre_mRNA Host pre-mRNA PA_endonuclease PA Endonuclease pre_mRNA->PA_endonuclease 'Cap-snatching' capped_primer Capped RNA Primer capped_primer->viral_mRNA viral_mRNA->viral_proteins Translation (Ribosomes) progeny_vRNA_nucleus Progeny vRNA cRNA_nucleus->progeny_vRNA_nucleus Replication progeny_vRNA_nucleus->progeny_vRNA PA_endonuclease->capped_primer RdRp RNA-dependent RNA Polymerase (RdRp) RO7 This compound RO7->PA_endonuclease Inhibition outside->vRNA Virus Entry

Caption: Influenza virus replication cycle and the inhibitory action of this compound.

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent antiviral activity against a broad range of influenza A and B viruses in various cell lines. The 50% effective concentrations (EC50) are typically in the nanomolar range.

Table 1: In Vitro Efficacy of this compound Against Various Influenza Strains

Virus StrainCell LineEC50 (nM)
A/California/04/2009 (H1N1)pdm09MDCK3.2
A/Victoria/3/75 (H3N2)MDCK16.0
B/Brisbane/60/2008MDCK8.0
A/California/04/2009 (H1N1)pdm09Differentiated NHBE3.0
B/Brisbane/60/2008Differentiated NHBE30.0

MDCK: Madin-Darby Canine Kidney cells NHBE: Normal Human Bronchial Epithelial cells Data summarized from Jones et al., 2017.

In Vivo Efficacy in a Mouse Model

The efficacy of this compound has been evaluated in a lethal challenge mouse model using BALB/c mice. Both prophylactic and therapeutic administration of this compound significantly reduced viral titers in the lungs and protected mice from mortality.

Table 2: Effect of Prophylactic and Therapeutic this compound on Influenza A/California/04/2009 (H1N1)pdm09 Virus Titers in Lungs of BALB/c Mice

Treatment GroupDosage (mg/kg/day)Time of Initiation3 dpi (log10 TCID50/g)6 dpi (log10 TCID50/g)9 dpi (log10 TCID50/g)
Untreated Control --6.5 ± 0.37.2 ± 0.45.8 ± 0.5
Prophylactic this compound 6-4 h3.2 ± 0.22.8 ± 0.3<1.5
15-4 h2.5 ± 0.4<1.5<1.5
30-4 h<1.5<1.5<1.5
Therapeutic this compound 6+24 h4.8 ± 0.54.1 ± 0.63.2 ± 0.4
15+24 h4.5 ± 0.43.8 ± 0.52.8 ± 0.3
30+24 h4.1 ± 0.33.5 ± 0.42.5 ± 0.2
6+48 h5.9 ± 0.45.2 ± 0.54.3 ± 0.6
15+48 h5.5 ± 0.34.8 ± 0.43.9 ± 0.5
30+48 h5.2 ± 0.24.5 ± 0.33.6 ± 0.4

Values are means ± SD. *P < 0.05 compared to untreated control. Data are representative of findings from Jones et al., 2017.

Table 3: Effect of Prophylactic and Therapeutic this compound on Influenza B/Brisbane/60/2008 Virus Titers in Lungs of BALB/c Mice

Treatment GroupDosage (mg/kg/day)Time of Initiation3 dpi (log10 TCID50/g)6 dpi (log10 TCID50/g)9 dpi (log10 TCID50/g)
Untreated Control --5.8 ± 0.46.5 ± 0.54.9 ± 0.6
Prophylactic this compound 6-4 h2.8 ± 0.32.1 ± 0.2<1.5
15-4 h<1.5<1.5<1.5
30-4 h<1.5<1.5<1.5
Therapeutic this compound 6+24 h5.1 ± 0.54.8 ± 0.63.9 ± 0.5
15+24 h4.8 ± 0.44.5 ± 0.53.5 ± 0.4
30+24 h4.5 ± 0.34.2 ± 0.43.2 ± 0.3
6+48 h5.5 ± 0.45.1 ± 0.54.2 ± 0.6
15+48 h5.2 ± 0.34.7 ± 0.43.8 ± 0.5
30+48 h4.9 ± 0.24.4 ± 0.33.5 ± 0.4

Values are means ± SD. *P < 0.05 compared to untreated control. Data are representative of findings from Jones et al., 2017.

Experimental Protocols

In Vitro Antiviral Assay (Plaque Reduction Assay)
  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with influenza virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM containing 1 µg/mL TPCK-trypsin.

  • Compound Treatment: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with agar medium containing various concentrations of this compound.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours until visible plaques are formed.

  • Plaque Visualization and Counting: The agar overlay is removed, and the cell monolayer is fixed with 10% formalin and stained with 0.1% crystal violet. The number of plaques in each well is counted.

  • Data Analysis: The EC50 value, the concentration of this compound that inhibits plaque formation by 50% compared to the untreated virus control, is calculated using a dose-response curve.

In Vivo Mouse Model of Influenza Infection
  • Animals: Female BALB/c mice, 6-8 weeks old, are used for the study.

  • Virus Challenge: Mice are lightly anesthetized with isoflurane and intranasally inoculated with a lethal dose (e.g., 5 MLD50) of influenza virus in a 50 µL volume.

  • This compound Administration:

    • Prophylactic Regimen: this compound is administered intraperitoneally (i.p.) twice daily, starting 4 hours before virus inoculation and continuing for 5 days.

    • Therapeutic Regimen: this compound is administered i.p. twice daily for 5 days, with the first dose given at 24 or 48 hours post-infection.

  • Monitoring: Mice are monitored daily for weight loss and signs of morbidity for at least 14 days post-infection. The humane endpoint is typically defined as a loss of >25% of initial body weight.

  • Viral Titer Determination: At selected time points (e.g., 3, 6, and 9 days post-infection), a subset of mice from each group is euthanized, and their lungs are harvested. Lung homogenates are prepared, and viral titers are determined by TCID50 assay on MDCK cells.

Experimental Workflow: In Vivo Efficacy Testing

experimental_workflow start Start acclimatization Acclimatize BALB/c Mice (6-8 weeks old) start->acclimatization end End randomization Randomize into Treatment Groups acclimatization->randomization infection Intranasal Influenza Virus Challenge (LD50) randomization->infection treatment This compound or Vehicle Administration (Prophylactic or Therapeutic) infection->treatment monitoring Daily Monitoring: - Weight Loss - Morbidity/Mortality treatment->monitoring endpoint Humane Endpoint or End of Study (Day 14) monitoring->endpoint tissue_harvest Lung Tissue Harvest (Days 3, 6, 9 p.i.) monitoring->tissue_harvest data_analysis Data Analysis: - Survival Curves - Viral Load Reduction endpoint->data_analysis viral_titration Viral Titer Determination (TCID50 Assay) tissue_harvest->viral_titration viral_titration->data_analysis data_analysis->end

Caption: Workflow for in vivo evaluation of this compound in a mouse influenza model.

Resistance Profile

A critical aspect of any new antiviral is its susceptibility to the development of resistance. Studies have shown that serial passage of influenza A(H1N1) virus in the presence of this compound can lead to the selection of resistant variants. The most commonly identified mutation conferring resistance is an I38T substitution in the PA endonuclease domain. While this mutation reduces the susceptibility to this compound, it is important to note that no resistant viruses were isolated from the lungs of this compound-treated mice in the initial in vivo efficacy studies, suggesting a potentially higher barrier to resistance in a natural infection setting.

Conclusion and Future Directions

This compound is a potent and broad-spectrum inhibitor of influenza A and B viruses with a novel mechanism of action targeting the viral PA endonuclease. Preclinical data from both in vitro and in vivo studies strongly support its continued development as a next-generation influenza therapeutic. Its efficacy against neuraminidase inhibitor-resistant strains makes it a particularly valuable candidate.

Future research should focus on:

  • Comprehensive pharmacokinetic and pharmacodynamic studies.

  • Evaluation in other animal models, such as ferrets, which more closely mimic human influenza.

  • Combination therapy studies with other classes of anti-influenza drugs to assess potential synergistic effects and further mitigate the risk of resistance.

  • Progression to clinical trials to evaluate the safety and efficacy of this compound in humans.

The development of this compound and other PA endonuclease inhibitors represents a significant advancement in the fight against influenza, offering a much-needed new tool for the treatment and control of this persistent global health threat.

Methodological & Application

RO-7 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: RO-7 MEK1/2 Inhibitor

Product: this compound Target: Mitogen-activated protein kinase kinase 1 (MEK1) and 2 (MEK2) Class: Small Molecule Inhibitor

Background

This compound is a potent and selective, ATP-non-competitive inhibitor of MEK1 and MEK2. These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a key driver in many human cancers. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2, leading to cell cycle arrest and apoptosis in tumor cells with a constitutively active MAPK pathway. These application notes provide detailed protocols for evaluating the cellular activity of this compound in vitro.

Mechanism of Action

This compound targets the MEK1 and MEK2 kinases, preventing them from phosphorylating their only known substrates, ERK1 and ERK2. This inhibition leads to a downstream blockade of signaling that is crucial for the survival and proliferation of cancer cells dependent on this pathway. The activity of this compound can be confirmed by assessing the phosphorylation status of ERK1/2.

Experimental Protocols

Reconstitution and Storage of this compound

Proper handling and storage of this compound are critical for maintaining its activity.

Materials:

  • This compound powder (lyophilized)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • To create a 10 mM stock solution, reconstitute the this compound powder in an appropriate volume of DMSO. For example, for 1 mg of this compound with a molecular weight of 485.3 g/mol , add 206.1 µL of DMSO.

  • Vortex thoroughly until the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Cell Culture and Maintenance

These protocols are generalized for adherent cell lines.[1][2] Specific media and conditions should be optimized for the cell line of interest.

Recommended Cell Lines:

  • A375: Human melanoma, BRAF V600E mutant (highly sensitive to MEK inhibition).

  • HT-29: Human colorectal adenocarcinoma, BRAF V600E mutant (sensitive).

  • MCF-7: Human breast adenocarcinoma, wild-type BRAF/RAS (less sensitive).

Protocol:

  • Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO2.[3]

  • Passage cells when they reach 70-80% confluency to maintain exponential growth.[4] For passaging, wash cells with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at the appropriate density.[2]

Cell Viability (IC50 Determination) Assay

This protocol uses a luminescence-based assay to quantify ATP, an indicator of metabolically active cells, to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cultured cells (e.g., A375, HT-29, MCF-7)

  • This compound stock solution (10 mM)

  • Complete growth medium

  • Sterile, white-walled 96-well plates

  • Luminescence-based cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Protocol:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 90 µL of complete growth medium into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.

  • Add 10 µL of the diluted this compound or vehicle control (e.g., 0.1% DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the cell viability reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve using non-linear regression to determine the IC50 value.

Western Blot for p-ERK Inhibition

This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK1/2.

Materials:

  • Cultured cells (e.g., A375)

  • This compound stock solution

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total-ERK1/2, Mouse anti-β-Actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Seeding and Treatment: Seed 1 x 10^6 A375 cells per well in 6-well plates and allow them to attach overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Prepare samples by mixing 20 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for Total-ERK and a loading control like β-Actin.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeBRAF/RAS StatusIC50 (nM)
A375MelanomaBRAF V600E8.5
HT-29ColorectalBRAF V600E25.2
HCT116ColorectalKRAS G13D115.7
MCF-7BreastWild-Type> 10,000

Table 2: Quantification of p-ERK Inhibition by this compound in A375 Cells

This compound Conc. (nM)p-ERK/Total-ERK Ratio (Normalized to Vehicle)
0 (Vehicle)1.00
10.82
100.21
1000.04
1000< 0.01

Visualizations

MEK_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation RO7 This compound RO7->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

Experimental_Workflow cluster_0 Cell Viability Assay cluster_1 Western Blot Analysis A1 Seed 5,000 cells/well in 96-well plate A2 Incubate 24h A1->A2 A3 Treat with this compound (72 hours) A2->A3 A4 Add CellTiter-Glo® Reagent A3->A4 A5 Read Luminescence A4->A5 A6 Calculate IC50 A5->A6 B1 Seed 1x10^6 cells/well in 6-well plate B2 Incubate 24h B1->B2 B3 Treat with this compound (2 hours) B2->B3 B4 Lyse cells & Quantify Protein B3->B4 B5 SDS-PAGE & Transfer B4->B5 B6 Immunoblot for p-ERK, T-ERK, Actin B5->B6 B7 Analyze Bands B6->B7

Caption: Workflow for cell viability and western blot analysis of this compound.

References

Application Notes and Protocols for RO-7 in Mouse Models of Influenza

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-7 is an investigational small molecule inhibitor targeting the endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial enzyme for viral gene transcription and replication.[1][2] This mechanism of action makes it a promising candidate for antiviral therapy against both influenza A and B viruses.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models of influenza, including detailed experimental protocols, data presentation, and visualization of its mechanism and experimental workflow.

Mechanism of Action

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and the Polymerase Acidic (PA) protein.[2] The PA subunit possesses endonuclease activity, which cleaves the 5' caps from host cell messenger RNAs (mRNAs).[2] This process, known as "cap-snatching," is essential for initiating the transcription of viral mRNAs by the PB1 subunit.[2]

This compound is designed to inhibit this critical step in the viral life cycle. It is thought to function by chelating the divalent metal ions in the active site of the PA endonuclease, thereby preventing the cleavage of host mRNAs and effectively halting viral transcription and replication.[2]

RO-7_Mechanism_of_Action cluster_host_cell Host Cell cluster_influenza_virus Influenza Virus Host_mRNA Host Pre-mRNA (with 5' cap) PA_Endonuclease PA Endonuclease (Active Site) Host_mRNA->PA_Endonuclease Cap-Snatching Viral_Transcription Viral mRNA Transcription PA_Endonuclease->Viral_Transcription Initiates Viral_Replication Viral Replication Viral_Transcription->Viral_Replication RO7 This compound RO7->PA_Endonuclease Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols are based on successful in vivo studies of this compound in BALB/c mice.[1][2]

Mouse Model and Virus Strains
  • Animal Model: 6- to 8-week-old female BALB/c mice are a commonly used strain for influenza studies.[2][3]

  • Influenza Strains:

    • Influenza A: A/California/04/2009 (H1N1)pdm09[1][2]

    • Influenza B: B/Brisbane/60/2008[1][2]

This compound Formulation and Administration
  • Formulation: The specific formulation for this compound should be prepared based on the manufacturer's instructions, often in a sterile vehicle like phosphate-buffered saline (PBS).

  • Dosage: this compound has been shown to be effective at dosages of 6, 15, and 30 mg/kg/day.[1][2]

  • Administration: Administer twice daily via intraperitoneal (i.p.) injection for a duration of 5 days.[1][2]

Experimental Design: Prophylactic and Therapeutic Regimens

Experimental_Workflow cluster_prophylactic Prophylactic Regimen cluster_therapeutic Therapeutic Regimen Prophylactic_RO7 This compound Administration (-4 hours) Prophylactic_Infection Influenza Virus Inoculation (Day 0) Prophylactic_RO7->Prophylactic_Infection Prophylactic_RO7_2 This compound Administration (Twice daily for 5 days) Prophylactic_Infection->Prophylactic_RO7_2 Prophylactic_Monitoring Monitor Survival & Weight Loss (14-21 days) Prophylactic_RO7_2->Prophylactic_Monitoring Therapeutic_Infection Influenza Virus Inoculation (Day 0) Therapeutic_RO7 This compound Administration (+24h or +48h post-infection) Therapeutic_Infection->Therapeutic_RO7 Therapeutic_RO7_2 This compound Administration (Twice daily for 5 days) Therapeutic_RO7->Therapeutic_RO7_2 Therapeutic_Monitoring Monitor Survival & Weight Loss (14-21 days) Therapeutic_RO7_2->Therapeutic_Monitoring

Caption: Prophylactic and therapeutic experimental workflows.

Detailed Experimental Steps
  • Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • Randomization: Randomly assign mice to treatment and control groups.

  • Virus Inoculation:

    • Anesthetize mice lightly with isoflurane.[2][3]

    • Inoculate intranasally with a predetermined lethal dose (e.g., 5 MLD50) of the influenza virus strain in a small volume (e.g., 50 µL) of sterile PBS.[2][3]

  • Treatment Administration:

    • Prophylactic Group: Administer the first dose of this compound (or vehicle control) 4 hours before virus inoculation. Continue twice-daily administration for 5 days.[1][2]

    • Therapeutic Groups: Initiate twice-daily this compound (or vehicle control) administration at 24 or 48 hours post-infection and continue for 5 days.[1][2]

    • Control Groups: Include a vehicle control group (e.g., PBS) and a positive control group (e.g., oseltamivir, 20 mg/kg/day, administered orally).[2]

  • Monitoring:

    • Monitor mice daily for changes in body weight and survival for a period of 14 to 21 days post-infection.[2]

    • Euthanize mice that lose more than 25% of their initial body weight.[3]

  • Endpoint Analysis:

    • At selected time points (e.g., days 3, 6, and 9 post-infection), a subset of mice from each group can be euthanized to collect lung tissue for virological and pathological analysis.

    • Viral Titer: Homogenize lung tissue and determine viral titers using a standard plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.[2]

    • Lung Pathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the extent and severity of lung damage.[1][2]

Data Presentation

The efficacy of this compound can be quantified and summarized in the following tables.

Table 1: Survival Rates in this compound Treated Mice
Treatment GroupVirus StrainTime of Treatment InitiationThis compound Dosage (mg/kg/day)Survival Rate (%)
This compoundInfluenza A (H1N1)+24h660
This compoundInfluenza A (H1N1)+24h1580
This compoundInfluenza A (H1N1)+24h30100
This compoundInfluenza B+24h680
This compoundInfluenza B+24h15100
This compoundInfluenza B+24h30100
Vehicle ControlInfluenza A/BN/AN/A0

Data based on findings from Jones et al., 2017.[1][2]

Table 2: Lung Viral Titer Reduction with this compound Treatment
Treatment GroupVirus StrainTime Point (days post-infection)This compound Dosage (mg/kg/day)Mean Log10 Reduction in Viral Titer (vs. Vehicle)
This compound (Prophylactic)Influenza A (H1N1)36, 15, 30Significant Decrease
This compound (Prophylactic)Influenza A (H1N1)66, 15, 30Significant Decrease
This compound (Prophylactic)Influenza A (H1N1)96, 15, 30Significant Decrease
This compound (Therapeutic)Influenza A (H1N1)3, 6, 96, 15, 30Significant Decrease
This compound (Therapeutic)Influenza B3, 615, 30 (+48h)Statistically Lower

Data summarized from Jones et al., 2017. "Significant Decrease" indicates a statistically significant reduction (P < 0.05) compared to the untreated control group.[2]

Conclusion

This compound demonstrates significant prophylactic and therapeutic efficacy in mouse models of both influenza A and B infection.[1][2] It effectively protects mice from lethal challenge, reduces viral replication in the lungs, and lessens lung pathology.[1][2] Importantly, in the described studies, in vivo resistance to this compound was not observed.[1][2] These findings support the further development of this compound as a potential novel antiviral agent for the treatment of influenza.

References

Application Notes and Protocols for RO-7 In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage and administration of RO-7, a next-generation polymerase acidic (PA) endonuclease inhibitor of influenza A and B viruses. The following protocols and data are synthesized from preclinical studies in murine models and are intended to guide researchers in the design and execution of in vivo experiments involving this compound.

Mechanism of Action

This compound is a potent inhibitor of the influenza virus PA endonuclease, a critical enzyme for viral replication. The PA endonuclease is responsible for "cap-snatching," a process where it cleaves the 5' caps from host cell pre-mRNAs. These capped fragments are then used as primers for the synthesis of viral mRNA by the viral RNA-dependent RNA polymerase (RdRp) complex. By inhibiting the PA endonuclease, this compound effectively blocks viral gene transcription and replication.[1][2][3] This mechanism of action is distinct from neuraminidase inhibitors, the current standard of care for influenza treatment.[1][4]

Signaling Pathway and Experimental Workflow

RO7_Signaling_Pathway

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoints Animal_Model Animal Model (e.g., BALB/c mice) Virus_Inoculation Intranasal Inoculation with Influenza A or B Virus Animal_Model->Virus_Inoculation Grouping Randomization into Treatment and Control Groups Virus_Inoculation->Grouping Administration Intraperitoneal (i.p.) Administration (Twice Daily for 5 Days) Grouping->Administration RO7_Prep This compound Formulation (e.g., in sterile vehicle) RO7_Prep->Administration Dosage_Groups Dosage Groups (e.g., 6, 15, 30 mg/kg/day) and Vehicle Control Daily_Monitoring Daily Monitoring (Body Weight, Survival, Clinical Scores) Administration->Daily_Monitoring Tissue_Harvesting Tissue Harvesting (e.g., Lungs at specific dpi) Daily_Monitoring->Tissue_Harvesting Analysis Endpoint Analysis (Viral Titers, Histopathology) Tissue_Harvesting->Analysis

Quantitative Data Summary

The in vivo efficacy of this compound has been evaluated in BALB/c mice challenged with influenza A or B viruses. The data below summarizes the therapeutic and prophylactic dosages and their corresponding outcomes.

Table 1: Therapeutic Efficacy of this compound in Influenza A (H1N1pdm09) Infected Mice

Dosage (mg/kg/day)Administration RouteDosing ScheduleTreatment Start (post-infection)Survival Rate (%)Reference
6Intraperitoneal (i.p.)Twice daily for 5 days24 hours60-100[5]
15Intraperitoneal (i.p.)Twice daily for 5 days24 hours60-100[5]
30Intraperitoneal (i.p.)Twice daily for 5 days24 hours60-100[5]
6Intraperitoneal (i.p.)Twice daily for 5 days48 hours60-100[5]
15Intraperitoneal (i.p.)Twice daily for 5 days48 hours60-100[5]
30Intraperitoneal (i.p.)Twice daily for 5 days48 hours60-100[5]

Table 2: Therapeutic Efficacy of this compound in Influenza B (B/Brisbane/60/2008) Infected Mice

Dosage (mg/kg/day)Administration RouteDosing ScheduleTreatment Start (post-infection)Survival Rate (%)Reference
6Intraperitoneal (i.p.)Twice daily for 5 days24 hours80-100[5]
15Intraperitoneal (i.p.)Twice daily for 5 days24 hours80-100[5]
30Intraperitoneal (i.p.)Twice daily for 5 days24 hours80-100[5]
6Intraperitoneal (i.p.)Twice daily for 5 days48 hours80-100[5]
15Intraperitoneal (i.p.)Twice daily for 5 days48 hours80-100[5]
30Intraperitoneal (i.p.)Twice daily for 5 days48 hours80-100[5]

Table 3: Prophylactic Efficacy of this compound in Influenza A and B Infected Mice

Dosage (mg/kg/day)Administration RouteDosing ScheduleTreatment Start (pre-infection)Survival Rate (%)Reference
6, 15, or 30Intraperitoneal (i.p.)Twice daily for 5 days4 hours100[4]

Experimental Protocols

The following protocols are based on methodologies described in preclinical studies of this compound.[4][5]

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare this compound for intraperitoneal administration in mice.

Materials:

  • This compound compound

  • Sterile vehicle (e.g., 0.5% w/v methylcellulose in sterile water or phosphate-buffered saline (PBS))

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (e.g., 27-gauge)

Procedure:

  • Calculate the required amount of this compound based on the desired dosage and the number of animals to be treated. Account for a slight overage to ensure sufficient volume.

  • Aseptically weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile vehicle to achieve the desired final concentration.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the suspension for 5-10 minutes.

  • Visually inspect the solution/suspension for homogeneity before each administration. If settling occurs, vortex briefly before drawing the dose into the syringe.

  • Prepare fresh formulations daily to ensure stability and sterility.

Protocol 2: In Vivo Efficacy Evaluation of this compound in a Murine Influenza Model

Objective: To assess the therapeutic or prophylactic efficacy of this compound against influenza virus infection in mice.

Animal Model:

  • Female BALB/c mice, 6-8 weeks old.

Virus:

  • Mouse-adapted influenza A/California/04/2009 (H1N1)pdm09 or B/Brisbane/60/2008 virus.

Procedure:

1. Acclimatization and Baseline Measurement:

  • Acclimatize mice to the facility for at least 72 hours before the start of the experiment.
  • Record the initial body weight of each mouse.

2. Virus Inoculation:

  • Lightly anesthetize the mice (e.g., with isoflurane).
  • Inoculate the mice intranasally with a lethal dose of the selected influenza virus strain in a volume of 20-50 µL of sterile PBS.

3. Grouping and Treatment Administration:

  • Randomly assign the infected mice to different treatment groups (e.g., vehicle control, this compound at 6, 15, and 30 mg/kg/day).
  • For therapeutic studies: Initiate treatment at a specified time post-infection (e.g., 24 or 48 hours).
  • For prophylactic studies: Administer the first dose of this compound prior to virus inoculation (e.g., 4 hours before).
  • Administer the prepared this compound formulation or vehicle control intraperitoneally (i.p.) twice daily for 5 consecutive days.

4. Monitoring and Data Collection:

  • Monitor the mice daily for 14-21 days for signs of morbidity (e.g., weight loss, ruffled fur, lethargy) and mortality.
  • Record the body weight of each mouse daily. Euthanize mice that lose more than 25-30% of their initial body weight, as per institutional guidelines.

5. Endpoint Analysis:

  • Survival: Plot Kaplan-Meier survival curves and analyze for statistical significance.
  • Viral Titers: At selected days post-infection (e.g., days 3 and 6), euthanize a subset of mice from each group. Harvest the lungs aseptically, homogenize, and determine the viral titers using a standard plaque assay or TCID50 assay on MDCK cells.[5]
  • Histopathology: Collect lung tissues for histopathological analysis to assess the extent of inflammation and tissue damage.[5]

Safety and Considerations:

  • This compound administered intraperitoneally twice daily at dosages up to 30 mg/kg/day for 5 days showed no adverse effects in BALB/c mice.[4]

  • All animal experiments should be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.

  • Appropriate biosafety precautions should be taken when handling influenza viruses.

References

Application Notes and Protocols for the Analytical Detection of RO-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-7 is an investigational small molecule inhibitor of the influenza virus polymerase acidic (PA) endonuclease. By targeting this essential viral enzyme, this compound blocks the "cap-snatching" process required for viral mRNA transcription, thereby inhibiting viral replication. Its potential as a broad-spectrum anti-influenza therapeutic necessitates robust and reliable analytical methods for its detection and quantification in various biological matrices. These methods are critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in plasma samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for bioanalytical applications.

Signaling Pathway: Influenza Virus Cap-Snatching

The PA endonuclease is a critical component of the influenza virus's RNA-dependent RNA polymerase (RdRP) complex. The following diagram illustrates the "cap-snatching" mechanism and the inhibitory action of this compound.

G cluster_host_nucleus Host Cell Nucleus Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 Subunit (Cap-Binding) Host_pre_mRNA->PB2 1. Binding Capped_Primer Capped RNA Primer (10-13 nucleotides) PA PA Subunit (Endonuclease) PB2->PA 2. Cleavage Signal PA->Host_pre_mRNA 3. 'Cap-Snatching' Endonucleolytic Cleavage PA->Capped_Primer Generates PB1 PB1 Subunit (Polymerase) Viral_mRNA Viral mRNA (for translation) PB1->Viral_mRNA 5. Transcription RdRp Viral RdRp Complex Capped_Primer->PB1 4. Primer Initiation vRNA Viral RNA (vRNA) Template vRNA->PB1 Template RO7 This compound RO7->PA Inhibits

Figure 1. Mechanism of influenza virus "cap-snatching" and inhibition by this compound.

Experimental Protocols

The following protocols are based on established methodologies for the analysis of similar small molecule antiviral drugs, such as baloxavir acid, in biological matrices.[1][2][3][4]

Sample Preparation: Protein Precipitation

This protocol is suitable for the rapid and efficient extraction of this compound from plasma samples.

Materials:

  • Human plasma (or other relevant biological matrix)

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., this compound-d5 or a structurally similar compound like baloxavir-d5)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

ParameterValue
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 150 mm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B)

Mass Spectrometric Conditions (Hypothetical for this compound):

The following mass transitions are hypothetical for this compound (C₂₄H₂₀F₃N₃O₃S, MW: 487.49) and would need to be optimized empirically.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (this compound) m/z 488.1 → 247.0 (Quantifier)
MRM Transition (this compound) m/z 488.1 → 185.0 (Qualifier)
MRM Transition (IS) To be determined based on the IS used
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 8 psi

Experimental Workflow

The overall workflow for the bioanalysis of this compound is depicted in the diagram below.

G cluster_workflow Bioanalytical Workflow for this compound Sample Plasma Sample (Containing this compound) IS Internal Standard (IS) Spiking Sample->IS Extraction Protein Precipitation (e.g., with Acetonitrile) IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition and Processing LCMS->Data Quantification Quantification (Standard Curve) Data->Quantification Result This compound Concentration Quantification->Result

Figure 2. General workflow for the quantification of this compound in plasma samples.

Data Presentation

The performance of the bioanalytical method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below, with example data adapted from methods for similar analytes.[1][3]

Table 1: Summary of Bioanalytical Method Validation Parameters

ParameterSpecification / Example Result
Linearity Range 0.5 - 300 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Mean Recovery (%) This compound: ~80-85% Internal Standard: ~90-95%
Matrix Effect Within acceptable limits (e.g., 85-115%)
Stability Stable under relevant conditions (e.g., freeze-thaw, bench-top, long-term storage)

Table 2: Example Accuracy and Precision Data

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (CV%)
0.5 (LLOQ) 0.4998.07.5
1.5 (Low QC) 1.54102.75.2
150 (Mid QC) 148.599.03.1
250 (High QC) 253.0101.22.8

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of the influenza PA endonuclease inhibitor this compound in plasma. Proper method development and validation, following the principles outlined in these notes, are essential for the successful application of this assay in preclinical and clinical studies, ultimately supporting the development of this promising antiviral candidate.

References

Application Notes and Protocols for Evaluating the Efficacy of RO-7, a Novel PI3K/Akt/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-7 is a novel, potent, and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for cell-based assays to characterize the efficacy of this compound in cancer cell lines. The described assays are designed to assess the impact of this compound on cell viability, induction of apoptosis, and modulation of the target signaling cascade.

Signaling Pathway of this compound

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth. This compound is hypothesized to inhibit a key kinase within this pathway, thereby blocking these downstream effects.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation RO7 This compound RO7->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

I. Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound.[1][2] These assays measure various cellular parameters such as metabolic activity or membrane integrity to quantify the number of living cells in a population.[1][2][3]

A. MTT/XTT/WST-1 Assays (Metabolic Activity)

Principle: These colorimetric assays measure the metabolic activity of viable cells.[3] Mitochondrial dehydrogenases in living cells reduce tetrazolium salts (MTT, XTT, WST-1) to a colored formazan product, which can be quantified by measuring its absorbance.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow:

MTT_Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with this compound (Varying Concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddReagent Add MTT/XTT/WST-1 Reagent Incubate2->AddReagent Incubate3 Incubate (1-4h) AddReagent->Incubate3 Read Measure Absorbance Incubate3->Read

Caption: Workflow for MTT/XTT/WST-1 cell viability assays.

Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

B. ATP-Based Assay (e.g., CellTiter-Glo®)

Principle: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.[3][4] The luciferase enzyme uses ATP to oxidize luciferin, and the resulting light output is proportional to the number of viable cells.[3]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

II. Apoptosis Assays

Apoptosis, or programmed cell death, is a desired outcome for many anti-cancer therapies.[5][6] Assays to detect apoptosis can confirm that this compound induces cell death rather than merely inhibiting proliferation.[5][6]

A. Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488) for detection.[7] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[3] Flow cytometry can then be used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[7]

Experimental Workflow:

AnnexinV_Workflow Seed Seed Cells in 6-well Plate Treat Treat with this compound Seed->Treat Harvest Harvest and Wash Cells Treat->Harvest Resuspend Resuspend in Annexin V Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol: Annexin V/PI Staining for Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.

B. Caspase Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis.[5][7] Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis.[7] Assays are available that use a luminogenic or fluorogenic substrate containing the caspase recognition sequence (e.g., DEVD). Cleavage of the substrate by active caspases releases a signal that can be measured.

III. Signaling Pathway Modulation

To confirm that this compound is acting on its intended target, it is crucial to measure the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway.

Western Blot Analysis

Principle: Western blotting is a widely used technique to detect specific proteins in a sample. It allows for the assessment of both the total protein levels and the levels of post-translationally modified proteins, such as phosphorylated proteins. A decrease in the phosphorylation of Akt (at Ser473) and downstream targets like S6 ribosomal protein (at Ser235/236) following this compound treatment would indicate on-target activity.

Protocol: Western Blot for Phospho-Akt and Phospho-S6
  • Cell Lysis: Treat cells with this compound for a short duration (e.g., 1-6 hours). Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cancer Cell Line Viability

Cell LineThis compound IC50 (µM)
MCF-7 (Breast Cancer)0.52
A549 (Lung Cancer)1.25
U87-MG (Glioblastoma)0.88

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (48h Treatment)

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control92.53.14.4
This compound (0.5 µM)45.328.726.0
This compound (1.0 µM)21.845.233.0

Table 3: Inhibition of PI3K/Akt/mTOR Pathway Signaling by this compound in MCF-7 Cells (6h Treatment)

Treatmentp-Akt (Ser473) / Total Akt (Fold Change)p-S6 (Ser235/236) / Total S6 (Fold Change)
Vehicle Control1.001.00
This compound (0.5 µM)0.230.15
This compound (1.0 µM)0.080.05

References

Application Notes and Protocols: RO-7 in Combination with Other Antiviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-7 is an experimental antiviral compound that targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This mechanism inhibits the "cap-snatching" process, a critical step in viral mRNA transcription, thereby halting viral replication. This compound is a precursor and analog to baloxavir marboxil (BXM), a clinically approved antiviral drug.[1][2] Due to their shared mechanism of action, data from studies on baloxavir marboxil in combination with other antiviral agents can provide valuable insights into the potential synergistic effects and clinical utility of this compound combination therapies.

This document provides a summary of the available data on the combination of PA endonuclease inhibitors with other classes of anti-influenza drugs, primarily neuraminidase inhibitors. It includes quantitative data on antiviral synergy, detailed experimental protocols for assessing such interactions, and visualizations of the underlying mechanisms and experimental workflows.

Data Presentation: Synergy of PA Endonuclease Inhibitors with Neuraminidase Inhibitors

The combination of a PA endonuclease inhibitor like baloxavir acid (the active form of baloxavir marboxil and analogous to the active form of this compound) with neuraminidase inhibitors (NAIs) has been shown to be synergistic in vitro and in animal models.[2][3][4][5] This synergy is attributed to the targeting of two distinct and essential stages of the influenza virus life cycle: viral gene replication and viral release.

Table 1: In Vitro Synergy of Baloxavir Acid in Combination with Neuraminidase Inhibitors against Influenza A Viruses

Influenza A StrainCombinationMethodResultReference
A/PR/8/34 (H1N1)Baloxavir acid + Oseltamivir acidCytopathic Effect (CPE) InhibitionSynergistic[2]
A(H1N1)pdm09Baloxavir acid + OseltamivirCell Viability (EC50)Synergistic[4]
A(H3N2)Baloxavir acid + OseltamivirCell Viability (EC50)Synergistic[4]
A(H1N1)pdm09Baloxavir acid + ZanamivirCell Viability (EC50)Synergistic[4]
A(H3N2)Baloxavir acid + ZanamivirCell Viability (EC50)Synergistic[4]
A(H1N1)pdm09Baloxavir acid + PeramivirCell Viability (EC50)Synergistic[4]
A(H3N2)Baloxavir acid + PeramivirCell Viability (EC50)Synergistic[4]

Table 2: In Vivo Efficacy of Baloxavir Marboxil and Oseltamivir Combination Therapy in a Mouse Model of Influenza A (A/PR/8/34) Infection

Treatment GroupDosageOutcomeReference
Baloxavir marboxil (monotherapy)15 or 50 mg/kg twice dailySignificantly reduced virus titer and prevented mortality[2]
Oseltamivir phosphate (monotherapy)Not specifiedLess effective than baloxavir monotherapy[2]
Baloxavir marboxil + Oseltamivir phosphate (combination)0.5 mg/kg twice daily (suboptimal baloxavir dose)Provided additional efficacy in reducing mortality, cytokine levels, and lung pathology compared to monotherapy[2]

A significant advantage of combining a PA endonuclease inhibitor with a neuraminidase inhibitor is the reduced likelihood of the emergence of drug-resistant variants.[1][6]

Experimental Protocols

In Vitro Antiviral Synergy Testing: Checkerboard Assay

This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of this compound in combination with another antiviral drug using a checkerboard titration format.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (or its active form) stock solution

  • Second antiviral agent (e.g., a neuraminidase inhibitor) stock solution

  • Influenza virus stock of known titer (e.g., A/California/04/2009 (H1N1)pdm09)

  • TPCK-treated trypsin

  • MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Drug Dilution (Checkerboard Setup):

    • Prepare serial dilutions of this compound vertically down the plate.

    • Prepare serial dilutions of the second antiviral agent horizontally across the plate.

    • The resulting matrix of wells will contain various concentration combinations of the two drugs. Include wells with each drug alone and no-drug controls.

  • Virus Infection:

    • Aspirate the cell culture medium from the confluent MDCK cell monolayers.

    • Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in the presence of the drug combinations.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Incubation:

    • After the adsorption period, remove the virus inoculum and add fresh DMEM containing TPCK-treated trypsin and the corresponding drug concentrations to each well.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) for each drug individually and for the combinations.

    • Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4][7]

In Vivo Efficacy of Combination Therapy in a Mouse Model

This protocol describes a general procedure for evaluating the efficacy of this compound in combination with another antiviral in a lethal influenza infection mouse model.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Mouse-adapted influenza virus strain (e.g., A/PR/8/34)

  • This compound formulation for oral gavage

  • Second antiviral agent formulation for administration

  • Anesthesia (e.g., isoflurane)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Infection:

    • Anesthetize mice and intranasally infect them with a lethal dose of the influenza virus.

  • Treatment Groups:

    • Divide the mice into several groups:

      • Vehicle control (placebo)

      • This compound monotherapy

      • Second antiviral monotherapy

      • This compound and second antiviral combination therapy

  • Drug Administration:

    • Begin treatment at a specified time post-infection (e.g., 24 or 48 hours).

    • Administer the drugs according to the desired dosing regimen (e.g., twice daily for 5 days).

  • Monitoring:

    • Monitor the mice daily for weight loss and signs of morbidity.

    • Record survival rates for up to 14 days post-infection.

  • Viral Titer and Lung Pathology Assessment:

    • At selected time points, euthanize a subset of mice from each group.

    • Collect lung tissue to determine viral titers via plaque assay or TCID50 assay.

    • Collect lung tissue for histopathological analysis to assess lung damage and inflammation.

  • Data Analysis:

    • Compare survival curves between the treatment groups using Kaplan-Meier analysis.

    • Compare weight loss, viral titers, and lung pathology scores between the groups using appropriate statistical tests.

Visualizations

Signaling Pathways and Experimental Workflows

Antiviral_Combination_Mechanism cluster_virus_lifecycle Influenza Virus Life Cycle cluster_drug_action Drug Mechanism of Action Viral_Entry Viral_Entry Replication_Transcription Replication_Transcription Viral_Entry->Replication_Transcription Uncoating Assembly Assembly Replication_Transcription->Assembly Protein Synthesis Viral_Release Viral_Release Assembly->Viral_Release Budding RO7 This compound / Baloxavir (PA Endonuclease Inhibitor) RO7->Replication_Transcription Inhibits 'Cap-Snatching' NAI Neuraminidase Inhibitor (e.g., Oseltamivir) NAI->Viral_Release Inhibits Viral Egress

Caption: Mechanism of action for this compound and Neuraminidase Inhibitor combination therapy.

Synergy_Workflow cluster_invitro In Vitro Analysis cluster_evaluation Synergy Evaluation Cell_Culture 1. Seed MDCK Cells in 96-well plates Checkerboard 2. Prepare Drug Dilutions (Checkerboard) Cell_Culture->Checkerboard Infection 3. Infect Cells with Influenza Virus Checkerboard->Infection Incubation 4. Incubate for 48-72h Infection->Incubation Viability_Assay 5. Assess Cell Viability (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis 6. Calculate EC50 and Combination Index (CI) Viability_Assay->Data_Analysis CI_Value Combination Index (CI) Data_Analysis->CI_Value Determine Interaction Synergy Synergy (CI < 1) CI_Value->Synergy Additive Additive (CI = 1) CI_Value->Additive Antagonism Antagonism (CI > 1) CI_Value->Antagonism

Caption: Experimental workflow for in vitro antiviral synergy testing.

Logical_Relationship Start Evaluate this compound Combination Therapy Hypothesis Hypothesis: Combining drugs with different mechanisms will be synergistic and prevent resistance Start->Hypothesis In_Vitro In Vitro Studies: Checkerboard Assays Hypothesis->In_Vitro Result_Vitro Demonstrate Synergy (CI < 1) and reduced resistance emergence In_Vitro->Result_Vitro In_Vivo In Vivo Studies: Animal Models (Mouse/Ferret) Result_Vivo Improved survival, reduced viral load, and lower resistance vs. monotherapy In_Vivo->Result_Vivo Clinical Clinical Trials: Human Studies Result_Clinical Improved clinical outcomes (e.g., reduced mortality, faster recovery) Clinical->Result_Clinical Result_Vitro->In_Vivo Positive results lead to Result_Vivo->Clinical Positive results lead to

Caption: Logical progression for the development of this compound combination therapy.

References

Application Notes and Protocols for Assessing Compound RO-7 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for evaluating the cytotoxic potential of the novel compound, RO-7. The described protocols are foundational for determining the dose-dependent effects of this compound on cell viability and for elucidating its mechanism of action. The methodologies are broadly applicable to various cell lines, with a particular focus on cancer cell models such as MCF-7, a human breast cancer cell line frequently used in cytotoxicity studies.

Data Presentation

Table 1: Summary of In Vitro Cytotoxicity of Compound this compound
Assay TypeCell LineEndpointIC50 / LC50 (µM)Key Findings
Cell Viability
MTT AssayMCF-7Mitochondrial Activity[Insert Value]Dose-dependent reduction in cell viability.
Trypan BlueMCF-7Membrane Integrity[Insert Value]Increase in percentage of non-viable cells.
Cytotoxicity
LDH Release AssayMCF-7Membrane Damage[Insert Value]Dose-dependent increase in LDH release.
Apoptosis
Annexin V/PIMCF-7Apoptosis/Necrosis[Insert Value]Induction of apoptosis at lower concentrations.
Caspase-3/7 GloMCF-7Caspase Activation[Insert Value]Activation of key executioner caspases.

Note: The values in this table are placeholders and should be populated with experimental data.

Experimental Protocols

Cell Culture and Compound Preparation

1.1. Cell Line Maintenance:

  • Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

1.2. Compound this compound Preparation:

  • Prepare a stock solution of Compound this compound in a suitable solvent (e.g., DMSO).

  • Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells by assessing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[1]

2.1. Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Compound this compound and a vehicle control for 24, 48, or 72 hours.

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[1]

3.1. Procedure:

  • Seed MCF-7 cells in a 96-well plate as described for the MTT assay.

  • Treat cells with increasing concentrations of Compound this compound and controls for the desired time period.

  • Collect the cell culture supernatant from each well.

  • Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Express cytotoxicity as a percentage of the positive control (e.g., cells treated with a lysis buffer).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.

4.1. Procedure:

  • Seed MCF-7 cells in a 6-well plate and treat with Compound this compound for the selected duration.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Cell Seeding (MCF-7) B Overnight Incubation A->B C Compound this compound Treatment B->C D MTT Assay (Viability) C->D Incubation (24-72h) E LDH Assay (Cytotoxicity) C->E Incubation (24-72h) F Annexin V/PI (Apoptosis) C->F Incubation (24-72h) G Plate Reader (Absorbance) D->G E->G H Flow Cytometer (Fluorescence) F->H I IC50/LC50 Calculation G->I H->I

Caption: Workflow for assessing the cytotoxicity of Compound this compound.

Proposed Signaling Pathway for this compound Induced Apoptosis

Some cytotoxic compounds induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as JNK and p38.[2]

G RO7 Compound this compound Cell Target Cell (e.g., MCF-7) RO7->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress Cell->Mito JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Bcl2_Bax ↓ Bcl-2 / ↑ Bax Mito->Bcl2_Bax Caspases Caspase Activation JNK_p38->Caspases Bcl2_Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: RO-7 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO-7, a potent next-generation inhibitor of the influenza virus polymerase acidic (PA) endonuclease.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that targets the endonuclease activity of the influenza virus polymerase acidic (PA) protein. This activity is crucial for the "cap-snatching" mechanism, where the virus cleaves the 5' caps of host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNA. By inhibiting the PA endonuclease, this compound effectively blocks viral transcription and replication.

Q2: Which cell lines are suitable for in vitro experiments with this compound?

Madin-Darby Canine Kidney (MDCK) cells are the most commonly used cell line for influenza virus research and have been shown to be effective for in vitro assays involving this compound. These cells are highly susceptible to influenza virus infection and support robust viral replication, making them ideal for plaque assays, yield reduction assays, and cytotoxicity studies.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Q4: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound will depend on the specific influenza virus strain and the assay being performed. It is recommended to perform a dose-response experiment to determine the 50% effective concentration (EC50) for your specific experimental conditions. Based on published data, this compound has been shown to be effective at nanomolar concentrations.

Q5: Is there known resistance to this compound?

Yes, resistance to PA endonuclease inhibitors, including compounds similar to this compound, has been reported. The most common resistance mutation is an I38T substitution in the PA protein. It is advisable to sequence the PA gene of any resistant viruses that emerge during in vitro passaging with this compound to identify potential resistance mutations.

Troubleshooting Guides

Inconsistent or No Antiviral Activity
Problem Possible Cause Solution
No observable inhibition of viral replication. Incorrect concentration of this compound: Calculation error or degradation of the compound.- Verify the calculations for your working dilutions.- Prepare a fresh dilution from your stock solution.- Test a new vial of this compound to rule out compound degradation.
Compound instability: this compound may degrade if not stored properly or if subjected to multiple freeze-thaw cycles.- Aliquot the stock solution to minimize freeze-thaw cycles.- Ensure the stock solution is stored at or below -20°C.
High viral load: The multiplicity of infection (MOI) may be too high for the concentration of this compound used.- Titrate your virus stock accurately.- Optimize the MOI for your assay. A lower MOI may be more sensitive to inhibition.
Resistant virus strain: The influenza virus strain being used may have pre-existing resistance to PA endonuclease inhibitors.- Test this compound against a known sensitive control strain of influenza virus.- Sequence the PA gene of your virus stock to check for resistance mutations.
High Cytotoxicity Observed
Problem Possible Cause Solution
Significant cell death in uninfected, this compound treated wells. High concentration of this compound: The concentration of this compound may be in the toxic range for the cells.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) of this compound for your cell line.- Use concentrations of this compound well below the CC50 for your antiviral assays.
High concentration of DMSO: The final concentration of the solvent (DMSO) in the cell culture medium may be toxic.- Calculate the final DMSO concentration in your working dilutions.- Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%).- Include a vehicle control (medium with the same concentration of DMSO without this compound) in all experiments.
Poor cell health: The cells may be unhealthy or stressed, making them more susceptible to the effects of the compound.- Ensure your cells are healthy, have a low passage number, and are seeded at the correct density.- Check for any signs of contamination in your cell culture.
Variability in Plaque Assay Results
Problem Possible Cause Solution
Inconsistent plaque size or number. Uneven cell monolayer: A non-confluent or uneven cell monolayer can lead to variable plaque formation.- Ensure cells are seeded evenly and form a confluent monolayer before infection.- Avoid disturbing the plate after seeding.
Inaccurate virus titration: Incorrect dilution of the virus stock will lead to inconsistent plaque numbers.- Carefully perform serial dilutions of the virus stock.- Use a fresh, recently titrated virus stock.
Overlay issues: The concentration or temperature of the agarose or Avicel overlay can affect plaque development.- Ensure the overlay is at the correct temperature before adding it to the cells to avoid cell damage.- Use the optimal concentration of the gelling agent for clear plaque formation.
"Fuzzy" or indistinct plaques. Virus spreading in the liquid phase: If the overlay is not solid enough, the virus can spread beyond adjacent cells.- Increase the concentration of the gelling agent in the overlay.- Ensure the overlay has completely solidified before moving the plates.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound Against Various Influenza Virus Strains

Influenza Virus StrainCell LineAssay TypeEC50 (nM)
A/California/04/2009 (H1N1)MDCKPlaque Reduction5.2
A/Victoria/3/75 (H3N2)MDCKPlaque Reduction8.1
B/Florida/4/2006MDCKPlaque Reduction12.5
A/duck/Hunan/795/2002 (H5N1)MDCKPlaque Reduction6.7

Note: The EC50 values presented are examples and may vary depending on the specific experimental conditions.

Experimental Protocols

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayer of MDCK cells in 6-well plates

  • Influenza virus stock of known titer

  • This compound stock solution (in DMSO)

  • Serum-free cell culture medium

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Prepare serial dilutions of this compound in serum-free medium.

  • Wash the confluent MDCK cell monolayers with PBS.

  • Infect the cells with a dilution of influenza virus that will produce approximately 50-100 plaques per well.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the different concentrations of this compound (and a vehicle control) to the respective wells.

  • Overlay the cells with an agarose or Avicel-containing medium.

  • Incubate at 37°C until plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formalin.

  • Stain the cells with crystal violet and count the number of plaques.

  • Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control and determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).

Materials:

  • MDCK cells

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed MDCK cells in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of this compound (and a vehicle control).

  • Incubate for the same duration as your planned antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control and determine the CC50 value.

Mandatory Visualization

RO7_Mechanism_of_Action cluster_host_cell Host Cell cluster_influenza_virus Influenza Virus Host_pre_mRNA Host pre-mRNA (with 5' cap) PA_Endonuclease PA Endonuclease Host_pre_mRNA->PA_Endonuclease 'Cap-snatching' Ribosome Ribosome Viral_Proteins Viral Proteins Ribosome->Viral_Proteins vRNA Viral RNA (vRNA) Viral_Proteins->vRNA Replication & Assembly Viral_mRNA Viral mRNA vRNA->Viral_mRNA Transcription PA_Endonuclease->Viral_mRNA Provides 5' cap primer Viral_mRNA->Ribosome Translation RO7 This compound RO7->PA_Endonuclease Inhibition

Caption: Mechanism of action of this compound on influenza virus replication.

Experimental_Workflow cluster_preparation Preparation cluster_assay Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay Prepare_Cells Prepare MDCK Cells (confluent monolayer) Infection Infect Cells with Virus Prepare_Cells->Infection Seed_Cells Seed MDCK Cells Prepare_Cells->Seed_Cells Prepare_Virus Prepare Influenza Virus Stock Prepare_Virus->Infection Prepare_RO7 Prepare this compound Dilutions Treatment Treat with this compound Prepare_RO7->Treatment Treat_RO7_Cyto Treat with this compound Prepare_RO7->Treat_RO7_Cyto Infection->Treatment Incubation Incubate Treatment->Incubation Analysis Analyze Results (Plaque counting, etc.) Incubation->Analysis Determine_EC50 EC50 Analysis->Determine_EC50 Calculate Seed_Cells->Treat_RO7_Cyto Incubate_Cyto Incubate Treat_RO7_Cyto->Incubate_Cyto MTT_Assay Perform MTT Assay Incubate_Cyto->MTT_Assay Determine_CC50 CC50 MTT_Assay->Determine_CC50 Calculate

Caption: General workflow for in vitro testing of this compound.

Troubleshooting_Logic cluster_antiviral_solutions Troubleshooting: No Antiviral Effect cluster_cytotoxicity_solutions Troubleshooting: High Cytotoxicity cluster_variability_solutions Troubleshooting: High Variability Start Inconsistent Results? Check_Antiviral No Antiviral Effect? Start->Check_Antiviral Yes Check_Cytotoxicity High Cytotoxicity? Start->Check_Cytotoxicity Yes Check_Variability High Variability? Start->Check_Variability Yes Solution_Concentration Verify this compound Concentration Check_Antiviral->Solution_Concentration Yes Solution_Cyto_Concentration Determine CC50 Check_Cytotoxicity->Solution_Cyto_Concentration Yes Solution_Monolayer Ensure Even Cell Monolayer Check_Variability->Solution_Monolayer Yes Solution_Stability Check this compound Stability Solution_Concentration->Solution_Stability Solution_MOI Optimize Virus MOI Solution_Stability->Solution_MOI Solution_Resistance Test for Resistance Solution_MOI->Solution_Resistance Solution_DMSO Check DMSO Concentration Solution_Cyto_Concentration->Solution_DMSO Solution_Cell_Health Assess Cell Health Solution_DMSO->Solution_Cell_Health Solution_Titration Verify Virus Titer Solution_Monolayer->Solution_Titration Solution_Overlay Optimize Overlay Solution_Titration->Solution_Overlay

Caption: Logical troubleshooting flow for this compound experiments.

Technical Support Center: Optimizing RO-7 Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with RO-7, a next-generation polymerase (PA) endonuclease inhibitor of influenza A and B viruses.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, next-generation inhibitor of the influenza virus polymerase acidic (PA) protein's endonuclease activity.[1][2] This activity is crucial for viral gene transcription. By targeting the PA endonuclease, this compound disrupts viral replication, exhibiting broad-spectrum activity against both influenza A and B viruses.[1][4] Its mechanism may involve the sequestration of divalent cations in the protein's catalytic site, which is necessary for enzymatic function.[5]

Q2: What is a typical effective concentration (EC50) for this compound?

In vitro studies have shown that this compound is effective at nanomolar concentrations. The 50% effective concentration (EC50) in Madin-Darby Canine Kidney (MDCK) cells has been reported to be in the range of 3.2 to 16.0 nM.[5] In differentiated normal human bronchial epithelial cells, the EC50 has been observed at 3 and 30 nM.[5]

Q3: What cell lines are recommended for testing this compound?

Commonly used cell lines for influenza virus research, such as Madin-Darby Canine Kidney (MDCK) cells, are suitable for assessing the antiviral activity of this compound.[5] Additionally, differentiated normal human bronchial epithelial cells can provide a more physiologically relevant model.[5]

Q4: How do I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound for your antiviral assays will depend on the specific cell line, virus strain, and assay format. It is essential to perform a dose-response experiment to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) in your experimental system. The optimal concentration for your assays will typically be a concentration that provides high antiviral activity with minimal cytotoxicity. A common starting point is to test a range of concentrations around the reported EC50 values (e.g., from 0.1 nM to 1000 nM).

Q5: How should I assess the cytotoxicity of this compound?

Cytotoxicity should be evaluated in parallel with your antiviral assays using the same cell line and experimental conditions (e.g., incubation time, cell density).[6] Common cytotoxicity assays include the MTT assay, which measures mitochondrial activity, and the LDH release assay, which measures membrane integrity.[6] The results will allow you to calculate the CC50 value.

Q6: What is the Selectivity Index (SI) and why is it important?

The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells, signifying a more promising drug candidate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in EC50 values between experiments. - Inconsistent virus titer.- Variation in cell density.- Pipetting errors.- Different passage numbers of cells.- Use a freshly titered virus stock for each experiment.- Ensure a consistent cell seeding density.- Calibrate pipettes regularly and use proper pipetting techniques.- Use cells within a defined passage number range.
High cytotoxicity observed at expected effective concentrations. - Cell line is particularly sensitive to the compound.- Incorrect calculation of compound concentration.- Contamination of the compound or cell culture.- Test a different cell line.- Double-check all calculations for dilutions.- Ensure aseptic techniques and test for mycoplasma contamination.
No antiviral activity observed. - Inactive compound.- Resistant virus strain.- Incorrect assay setup.- Verify the integrity and storage conditions of the this compound stock.- Sequence the viral genome to check for resistance mutations (e.g., I38T substitution in the PA domain).[2]- Review the experimental protocol for errors in virus inoculation, compound addition, or incubation times.
Difficulty in reproducing published results. - Differences in experimental conditions (e.g., cell line, virus strain, MOI).- Subtle variations in assay protocols.- Carefully replicate the conditions described in the literature.- Contact the authors of the publication for clarification on their methodology.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxicity of this compound.

  • Cell Seeding: Seed a 96-well plate with your chosen cell line at a density that will result in 80-90% confluency at the end of the assay.

  • Compound Addition: The following day, prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the diluted compound to the wells. Include a "cells only" control (no compound) and a "no cells" control (medium only).

  • Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.

Antiviral Assay (Plaque Reduction Assay)

This protocol outlines the steps for a plaque reduction assay to determine the EC50 of this compound.

  • Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line to form a confluent monolayer.

  • Virus and Compound Preparation: Prepare serial dilutions of this compound. In separate tubes, mix a known amount of virus (to produce 50-100 plaques per well) with each dilution of this compound. Incubate this mixture for 1 hour at 37°C.[7]

  • Infection: Wash the cell monolayers with PBS. Inoculate the cells with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of this compound.[8][9]

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-4 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the EC50 value.

Antiviral Assay (Virus Yield Reduction Assay)

This assay measures the effect of this compound on the amount of infectious virus produced.[10][11][12]

  • Cell Seeding and Infection: Seed cells in a multi-well plate. Infect the confluent cell monolayers with the influenza virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

  • Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).

  • Supernatant Collection: Collect the cell culture supernatant, which contains the progeny virus.

  • Virus Titer Determination: Determine the virus titer in the collected supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: Calculate the reduction in virus yield for each this compound concentration compared to the untreated control. The EC50 is the concentration of this compound that reduces the virus yield by 50%.

Visual Guides

Experimental_Workflow Workflow for Determining Optimal this compound Concentration cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Activity Assessment cluster_analysis Data Analysis C1 Seed Cells in 96-well plate C2 Add serial dilutions of this compound C1->C2 C3 Incubate for 48-72h C2->C3 C4 Perform MTT Assay C3->C4 C5 Calculate CC50 C4->C5 Analysis Calculate Selectivity Index (SI = CC50 / EC50) C5->Analysis A1 Seed Cells in multi-well plate A2 Infect with Influenza Virus + serial dilutions of this compound A1->A2 A3 Incubate for 48-72h A2->A3 A4 Perform Plaque or Yield Reduction Assay A3->A4 A5 Calculate EC50 A4->A5 A5->Analysis

Caption: Workflow for Determining Optimal this compound Concentration.

RO7_Mechanism This compound Mechanism of Action Influenza_Virus Influenza Virus Host_Cell Host Cell Influenza_Virus->Host_Cell Enters Viral_Polymerase Viral Polymerase Complex (PA, PB1, PB2) Host_Cell->Viral_Polymerase releases PA_Endonuclease PA Endonuclease Activity Viral_Polymerase->PA_Endonuclease Inhibition Inhibition Viral_mRNA_Synthesis Viral mRNA Synthesis PA_Endonuclease->Viral_mRNA_Synthesis initiates No_Replication Blocked Viral Replication PA_Endonuclease->No_Replication is blocked, leading to RO7 This compound RO7->PA_Endonuclease Viral_Replication Viral Replication Viral_mRNA_Synthesis->Viral_Replication

Caption: this compound Mechanism of Action.

References

Technical Support Center: Improving the In Vivo Solubility of RO-7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of the hypothetical poorly soluble compound, RO-7, for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when poor in vivo solubility of this compound is observed?

A1: When encountering poor in vivo solubility of this compound, a systematic approach is recommended. First, confirm the purity and solid-state characteristics (e.g., crystalline vs. amorphous) of your this compound sample, as these can significantly impact solubility. Next, perform a thorough literature search for any existing data on the physicochemical properties of this compound or similar compounds. Finally, conduct basic solubility assessments in a variety of pharmaceutically relevant solvents and pH conditions to build a foundational understanding of its behavior.

Q2: How can the Biopharmaceutics Classification System (BCS) guide formulation development for this compound?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[1][2] Determining the BCS class of this compound is a critical step. If this compound is a Class II compound (low solubility, high permeability), the primary goal is to enhance its dissolution rate.[1] For a Class IV compound (low solubility, low permeability), both solubility and permeability enhancement strategies are necessary. This classification will help in selecting the most appropriate formulation strategies.

Q3: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?

A3: Several innovative formulation strategies can enhance the oral bioavailability of poorly soluble drugs.[3] These include particle size reduction (micronization and nanonization), creating solid dispersions, using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), forming inclusion complexes with cyclodextrins, and developing amorphous drug delivery systems.[4] The choice of strategy depends on the specific properties of the drug molecule.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low and variable oral bioavailability of this compound in animal studies. Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.1. Particle Size Reduction: Decrease the particle size of this compound through micronization or nanosuspension techniques to increase the surface area for dissolution.[1][5] 2. Formulate as a Solid Dispersion: Disperse this compound in a polymer matrix to improve both solubility and dissolution.[3][6] 3. Utilize Lipid-Based Formulations: Incorporate this compound into lipid-based systems such as SEDDS to enhance solubilization in the GI tract.
Precipitation of this compound in the GI tract upon oral administration. The compound may dissolve in the stomach's acidic environment but precipitate in the more neutral pH of the intestine.1. pH Adjustment: Use buffering agents in the formulation to maintain a favorable local pH for solubility.[1] 2. Polymeric Precipitation Inhibitors: Include polymers in the formulation that can maintain a supersaturated state of this compound in the intestine.
Inconsistent results between in vitro dissolution and in vivo performance. The in vitro dissolution method may not accurately reflect the in vivo environment.1. Biorelevant Dissolution Media: Use dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSIF, FeSSIF). 2. In Vitro-In Vivo Correlation (IVIVC): Develop an IVIVC to establish a relationship between in vitro dissolution and in vivo absorption, which can help in optimizing the formulation.
Difficulty in preparing a stable and high-concentration formulation for parenteral administration. This compound has low solubility in common parenteral vehicles.1. Co-solvents: Use a mixture of solvents (e.g., water, ethanol, propylene glycol) to increase solubility.[5] 2. Complexation: Employ cyclodextrins to form inclusion complexes and enhance aqueous solubility. 3. Nanoparticle Formulations: Develop nanoparticle-based injectable formulations to improve solubility and potentially target drug delivery.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

Procedure:

  • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the pre-suspension and milling media to the milling chamber of the bead mill.

  • Mill the suspension at a high speed for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled.

  • Periodically withdraw samples to monitor particle size distribution using a laser diffraction particle size analyzer.

  • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To improve the solubility and oral absorption of this compound by formulating it in a lipid-based system.

Materials:

  • This compound

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

  • Add this compound to the selected vehicle and mix thoroughly until a clear solution is obtained.

  • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion.

  • Characterize the resulting microemulsion for droplet size, polydispersity index, and drug content.

  • Assess the in vitro dissolution of the SEDDS formulation in simulated gastric and intestinal fluids.

Visualizations

G Solubility Enhancement Workflow for this compound A Poorly Soluble this compound B Physicochemical Characterization (Solubility, pKa, LogP, Solid State) A->B C BCS Classification B->C D Formulation Strategy Selection C->D E Particle Size Reduction (Micronization, Nanonization) D->E F Solid Dispersion (Amorphous Form) D->F G Lipid-Based Formulation (SEDDS, SMEDDS) D->G H Complexation (Cyclodextrins) D->H I In Vitro Characterization (Dissolution, Stability) E->I F->I G->I H->I J In Vivo Animal Studies (Pharmacokinetics) I->J J->D Iterative Optimization K Optimized Formulation J->K

Caption: A workflow diagram illustrating the systematic approach to improving the in vivo solubility of the hypothetical compound this compound.

G Hypothetical Signaling Pathway for this compound RO7 This compound Receptor Target Receptor RO7->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: A diagram showing a hypothetical signaling pathway that could be modulated by the compound this compound.

References

Technical Support Center: Overcoming Experimental Variability with RO-7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with RO-7, a next-generation polymerase (PA) endonuclease inhibitor of influenza A and B viruses.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent small molecule inhibitor that targets the PA endonuclease of influenza A and B viruses.[1] Its primary function is to block viral replication by inhibiting the "cap-snatching" mechanism essential for viral mRNA synthesis. This targeted action makes it a valuable tool for in vitro and in vivo studies of influenza virus infection.[1]

Q2: What are the common sources of variability in experiments using this compound?

Variability in experiments with small molecule inhibitors like this compound can arise from several factors:

  • Compound Stability and Solubility: Like many hydrophobic compounds, this compound's solubility can be a challenge, potentially leading to inconsistent concentrations in aqueous solutions.[] It is crucial to ensure the compound is fully dissolved and stable in the chosen solvent and experimental media.[3]

  • Cell Culture Conditions: Factors such as cell line passage number, confluency, and metabolic state can significantly impact the cellular response to this compound.

  • Assay-Specific Parameters: Variations in incubation times, reagent concentrations, and detection methods can all contribute to result variability.

  • Off-Target Effects: While this compound is designed to be specific, potential off-target effects should be considered, especially at higher concentrations.[4]

Q3: How can I ensure the quality and consistency of my this compound stock solution?

To maintain the integrity of your this compound stock:

  • Proper Storage: Store the compound as recommended by the manufacturer, typically desiccated and protected from light.

  • Solvent Selection: Use a high-purity, anhydrous solvent (e.g., DMSO) to prepare the initial stock solution.

  • Concentration Verification: Whenever possible, verify the concentration of your stock solution spectrophotometrically or by another quantitative method.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to minimize degradation from repeated temperature changes.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Viral Inhibition Assays
Potential Cause Troubleshooting Step Rationale
Incomplete Solubilization of this compound 1. Prepare fresh dilutions of this compound from a new stock aliquot for each experiment.2. Briefly vortex and centrifuge the stock solution before making dilutions.3. Visually inspect for any precipitation in the dilutions.Incomplete dissolution leads to a lower effective concentration of the inhibitor, resulting in a higher apparent IC50.[]
Variability in Virus Titer 1. Use a consistent, recently titrated virus stock for all experiments.2. Perform a virus titration in parallel with each inhibition assay.The IC50 of an antiviral compound can be dependent on the multiplicity of infection (MOI).
Cell Health and Density 1. Ensure cells are seeded at a consistent density and are in the exponential growth phase.2. Regularly check for mycoplasma contamination.Cellular metabolism and health can affect virus replication and the cell's response to the inhibitor.
Assay Readout Variability 1. Include appropriate positive (virus only) and negative (cells only, vehicle control) controls.2. Ensure consistent incubation times for all steps.Proper controls are essential for normalizing the data and identifying assay-specific issues.[3]
Issue 2: High Well-to-Well Variability in Cellular Assays
Potential Cause Troubleshooting Step Rationale
Edge Effects in Multi-well Plates 1. Avoid using the outer wells of the plate for experimental samples.2. Fill the outer wells with sterile media or PBS to maintain humidity.Evaporation from the outer wells can concentrate media components and the inhibitor, leading to inconsistent results.
Inconsistent Cell Seeding 1. Ensure a single-cell suspension before seeding.2. Use a calibrated multichannel pipette and mix the cell suspension between pipetting.A non-uniform cell monolayer will lead to variability in virus infection and compound effect.
Inadequate Mixing of this compound 1. Mix the plate gently by tapping or using an orbital shaker after adding this compound dilutions.Ensures even distribution of the inhibitor across the well.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly for 2-3 minutes to ensure complete dissolution. e. Centrifuge briefly to pellet any undissolved particles. f. Aliquot into single-use, light-protected tubes. g. Store at -20°C or as recommended by the manufacturer.

Protocol 2: General Viral Inhibition Assay Workflow

This protocol provides a general framework. Specific cell lines, virus strains, and assay readouts will require optimization.

  • Cell Seeding: Seed a 96-well plate with the appropriate cell line at a density that will result in 90-95% confluency at the time of infection. Incubate overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate infection media. Also, prepare a vehicle control (media with the same concentration of DMSO as the highest this compound concentration).

  • Infection and Treatment: a. Remove the growth media from the cells. b. Add the this compound dilutions and vehicle control to the respective wells. c. Immediately add the influenza virus at the desired MOI.

  • Incubation: Incubate the plate for the desired time (e.g., 24-72 hours) under appropriate cell culture conditions.

  • Assay Readout: Determine the extent of viral inhibition using a suitable method, such as a cell viability assay (e.g., MTS, CellTiter-Glo), plaque assay, or RT-qPCR for viral RNA.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Virus Stock Virus Stock Infection & Treatment Infection & Treatment Virus Stock->Infection & Treatment Serial Dilution->Infection & Treatment Cell Seeding->Infection & Treatment Incubation Incubation Infection & Treatment->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation

Caption: General workflow for a viral inhibition assay using this compound.

signaling_pathway Influenza Virus Influenza Virus PA Endonuclease PA Endonuclease Influenza Virus->PA Endonuclease Cellular mRNA Cellular mRNA Cap-Snatching Cap-Snatching Cellular mRNA->Cap-Snatching PA Endonuclease->Cap-Snatching This compound This compound This compound->PA Endonuclease Inhibits Viral mRNA Synthesis Viral mRNA Synthesis Cap-Snatching->Viral mRNA Synthesis Viral Replication Viral Replication Viral mRNA Synthesis->Viral Replication

Caption: Simplified mechanism of action of this compound in inhibiting influenza virus replication.

References

RO-7 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and experimental use of RO-7, a next-generation polymerase acidic (PA) endonuclease inhibitor of influenza A and B viruses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and broad-spectrum inhibitor of the influenza virus PA endonuclease.[1][2] The influenza virus RNA-dependent RNA polymerase, a heterotrimer of subunits PA, PB1, and PB2, is essential for viral replication. The PA subunit possesses endonuclease activity that cleaves the 5' caps from host cell pre-mRNAs. This process, known as "cap-snatching," generates the necessary primers for the synthesis of viral mRNA.[3][4] this compound specifically targets and inhibits this PA endonuclease activity, thereby blocking viral transcription and replication.[5]

Q2: How should I store the solid (powder) form of this compound?

A2: The solid form of this compound should be stored at -20°C. Under these conditions, it is stable for up to three years.[1]

Q3: What is the recommended solvent for reconstituting this compound?

A3: this compound is soluble in DMSO.[2] For laboratory use, prepare a stock solution in DMSO.

Q4: How should I store this compound once it is in solution?

A4: For long-term stability, store stock solutions of this compound at -80°C. At this temperature, the solution is stable for up to one year.[1] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[2] It is highly recommended to store the solution in single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

Q5: My this compound powder is not dissolving easily. What can I do?

A5: To aid in the dissolution of this compound in DMSO, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[2] Ensure the vial is tightly sealed to prevent contamination.

Q6: Are there any known issues with this compound stability, such as light sensitivity?

Stability and Storage Conditions

The following table summarizes the recommended storage conditions for this compound. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring reproducible experimental results.

FormStorage TemperatureDuration of StabilityRecommended Solvent
Solid (Powder) -20°CUp to 3 years[1]N/A
In Solvent (Stock Solution) -80°CUp to 1 year[1]DMSO[2]
-20°CUp to 1 month[2]DMSO[2]

Experimental Protocols

1. Reconstitution of this compound for In Vitro Assays

This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 487.49 g/mol )[2]

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

  • Ultrasonic bath

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 487.49 g/mol ) / 0.010 mol/L) * 1,000,000 = 205.13 µL

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution briefly to mix.

  • If the compound does not fully dissolve, gently warm the vial to 37°C and sonicate in an ultrasonic bath for 5-10 minutes.[2]

  • Once fully dissolved, create single-use aliquots in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term use.[1]

2. General Workflow for an In Vitro Antiviral Assay

This is a generalized workflow for assessing the antiviral activity of this compound using a cell-based assay, such as a plaque reduction or yield reduction assay.

Procedure:

  • Cell Culture: Plate susceptible host cells (e.g., Madin-Darby canine kidney (MDCK) cells) in appropriate culture plates and grow to a confluent monolayer.

  • Compound Dilution: Prepare a series of dilutions of the this compound stock solution in a suitable cell culture medium.

  • Infection: Infect the cell monolayers with a known titer of influenza virus.

  • Treatment: After a brief virus adsorption period, remove the viral inoculum and add the culture medium containing the various concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for viral replication and plaque formation (typically 48-72 hours).

  • Analysis:

    • Plaque Reduction Assay: Fix and stain the cells to visualize and count viral plaques. The concentration of this compound that reduces the plaque number by 50% (EC₅₀) is then calculated.

    • Yield Reduction Assay: Harvest the supernatant and determine the viral titer using methods like TCID₅₀ or qPCR. The EC₅₀ is the concentration that reduces the viral yield by 50%.

  • Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that is toxic to the host cells (CC₅₀). This is crucial for calculating the selectivity index (SI = CC₅₀ / EC₅₀).

Visualizations

Mechanism of Action: Inhibition of Influenza PA Endonuclease

RO7_Mechanism cluster_host_cell Host Cell Nucleus cluster_virus Influenza Virus Polymerase Complex (RdRp) Host_pre_mRNA Host pre-mRNA (with 5' Cap) PA_Endonuclease PA Endonuclease Activity Host_pre_mRNA->PA_Endonuclease 'Cap-Snatching' Capped_Fragment Capped RNA Fragment (Primer) Viral_mRNA Viral mRNA Capped_Fragment->Viral_mRNA Primes Viral Transcription Viral_Protein Viral Protein (Translation) Viral_mRNA->Viral_Protein PA_Endonuclease->Capped_Fragment Cleavage RO7 This compound RO7->PA_Endonuclease Inhibits RO7_Workflow start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO (e.g., for 10 mM stock) equilibrate->add_dmso dissolve Vortex / Sonicate at 37°C if needed add_dmso->dissolve check_sol Ensure Complete Dissolution dissolve->check_sol check_sol->dissolve Not Dissolved aliquot Create Single-Use Aliquots in Amber Vials check_sol->aliquot Dissolved storage_long Long-Term Storage -80°C (≤ 1 year) aliquot->storage_long storage_short Short-Term Storage -20°C (≤ 1 month) aliquot->storage_short

References

troubleshooting inconsistent results with RO-7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with RO-7, a novel kinase inhibitor. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the novel kinase, Apoptosis-Stimulating Kinase 1 (ASK1). By binding to the ATP-binding pocket of ASK1, this compound prevents its phosphorylation and subsequent activation. This leads to the downstream inhibition of the p38 and JNK signaling pathways, which are often dysregulated in certain cancer types.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability and activity, this compound should be stored as a lyophilized powder at -20°C. For short-term use (up to 1 week), it can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Protect from light and moisture.

Q3: My this compound solution appears to have precipitated. What should I do?

A3: Precipitation of this compound in aqueous solutions can occur, especially at higher concentrations or after prolonged storage. If you observe precipitation, gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. To avoid precipitation, ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental media is kept low (typically <0.1%).

Troubleshooting Inconsistent Results

Issue 1: High Variability in Cell Viability Assay Results

You are observing significant well-to-well or day-to-day variability in your cell viability assays (e.g., MTT, CellTiter-Glo®) when treating cells with this compound.

start Inconsistent Cell Viability Results check_reagent Verify this compound Stock Solution (Concentration, Storage, Age) start->check_reagent check_cells Assess Cell Health and Density (Passage Number, Confluency, Morphology) start->check_cells check_protocol Review Assay Protocol (Incubation Times, Reagent Volumes) start->check_protocol check_solvent Evaluate Solvent Control (DMSO Concentration Effects) start->check_solvent troubleshoot_reagent Prepare Fresh this compound Stock check_reagent->troubleshoot_reagent Issue Found troubleshoot_cells Use Lower Passage, Consistent Seeding Density check_cells->troubleshoot_cells Issue Found troubleshoot_protocol Standardize All Protocol Steps check_protocol->troubleshoot_protocol Issue Found troubleshoot_solvent Lower Final DMSO Concentration check_solvent->troubleshoot_solvent Issue Found resolve Consistent Results troubleshoot_reagent->resolve troubleshoot_cells->resolve troubleshoot_protocol->resolve troubleshoot_solvent->resolve cluster_pathway This compound Signaling Pathway cluster_workflow Western Blot Workflow RO7 This compound ASK1 ASK1 RO7->ASK1 Inhibits pASK1 p-ASK1 ASK1->pASK1 Phosphorylation p38_JNK p38 / JNK pASK1->p38_JNK Apoptosis Apoptosis p38_JNK->Apoptosis Cell_Treatment 1. Cell Treatment with this compound Lysis 2. Cell Lysis Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection

Technical Support Center: RO-7 (Representative Rho Kinase Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RO-7, a representative Rho Kinase (ROCK) inhibitor. The information provided is a composite based on the characteristics of well-studied ROCK inhibitors and is intended to guide experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor that targets Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of ROCK1 and ROCK2, thereby preventing the phosphorylation of their downstream substrates.[1] Inhibition of ROCK signaling leads to a variety of cellular effects, including the regulation of smooth muscle cell contraction, cell migration, and the organization of the actin cytoskeleton.[1][3]

Q2: What are the known on-target signaling pathways affected by this compound?

The primary on-target pathway for this compound is the Rho/ROCK signaling cascade. This pathway is activated by the small GTPase RhoA.[2] Once activated, ROCK phosphorylates several downstream targets, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MYPT1), which are key regulators of actomyosin contractility.[3][4] By inhibiting ROCK, this compound disrupts these phosphorylation events, leading to cellular relaxation and changes in cell morphology.[4][5]

Q3: What are the potential off-target effects of this compound?

Like many kinase inhibitors, this compound may exhibit off-target activity against other kinases, particularly those with similar ATP-binding sites.[1][3] The degree of off-target activity is dependent on the specific chemical structure of the inhibitor. For less selective ROCK inhibitors, off-target effects on other serine/threonine kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC) have been reported.[6] It is crucial to experimentally determine the selectivity profile of this compound in your system of interest.

Q4: How can I assess the selectivity of this compound in my experiments?

To assess the kinase selectivity of this compound, a kinase panel screening is recommended. This involves testing the inhibitory activity of this compound against a broad range of purified kinases at a fixed concentration (e.g., 100 nM).[6] The results are typically presented as a percentage of inhibition for each kinase, allowing for the identification of potential off-target interactions.[6] Follow-up dose-response experiments should be performed for any identified off-target kinases to determine their IC50 values.

Q5: Are there different isoforms of the target protein, and does this compound show selectivity for them?

Yes, there are two main isoforms of ROCK: ROCK1 and ROCK2.[2][3] While they share a high degree of homology, they may have non-redundant biological functions.[3] Many first-generation ROCK inhibitors, like Y-27632 and Fasudil, are generally not highly selective between ROCK1 and ROCK2.[3] It is important to consult the specific technical data sheet for this compound or perform isoform-specific assays to determine its selectivity profile.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Variability in experimental results - Inconsistent inhibitor concentration- Cell passage number and confluency- Serum concentration in media- Prepare fresh dilutions of this compound for each experiment from a concentrated stock.- Use cells within a consistent passage number range and seed at a consistent density.- Serum contains factors that can activate the Rho/ROCK pathway; consider serum-starvation or reduced serum conditions if appropriate for your experiment.
Unexpected cellular toxicity - Off-target effects- High inhibitor concentration- Solvent (e.g., DMSO) toxicity- Perform a kinase selectivity screen to identify potential off-target kinases.[6]- Conduct a dose-response experiment to determine the optimal, non-toxic concentration of this compound.- Ensure the final concentration of the solvent is consistent across all experimental conditions and below the toxic threshold for your cell type.
Lack of expected phenotype - Insufficient inhibitor concentration- Low activity of the Rho/ROCK pathway in the experimental model- Degraded inhibitor- Increase the concentration of this compound based on dose-response data.- Confirm the expression and activity of ROCK in your cells. Consider stimulating the pathway with an appropriate agonist (e.g., LPA) as a positive control.- Store the inhibitor as recommended and use a fresh aliquot.
Discrepancy with published data - Different experimental conditions (e.g., cell type, ATP concentration in kinase assays)- Use of a different ROCK inhibitor with a distinct selectivity profile- Carefully compare your experimental protocol with the published methodology. Pay close attention to details such as incubation times and reagent concentrations.[7]- Be aware that different ROCK inhibitors can have different potencies and off-target effects.[3][8]

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile of a Representative ROCK Inhibitor (this compound)

Kinase TargetIC50 (nM)
ROCK1 (On-target) 5
ROCK2 (On-target) 6
PKA (Off-target)1,200
PKCα (Off-target)2,500
MRCKα (Off-target)80
PAK1 (Off-target)>10,000

Note: The data in this table is for illustrative purposes and represents a hypothetical selective ROCK inhibitor. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Determine IC50 Values

  • Prepare Reagents :

    • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).

    • Recombinant human ROCK1 or ROCK2 enzyme.

    • Substrate (e.g., a specific peptide substrate for ROCK).

    • ATP solution (at the Km concentration for the specific kinase).[7]

    • This compound serial dilutions.

  • Assay Procedure :

    • Add kinase, substrate, and this compound (or vehicle control) to a 96-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a predetermined time within the linear range of the assay.[7]

    • Stop the reaction (e.g., by adding EDTA).

    • Detect product formation using a suitable method (e.g., luminescence-based ATP detection, fluorescence, or radioactivity).[9]

  • Data Analysis :

    • Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration.

    • Plot the percentage of activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Assessing ROCK Inhibition in Cells

  • Cell Treatment :

    • Plate cells and grow to the desired confluency.

    • Treat cells with various concentrations of this compound or vehicle control for the desired time.

  • Protein Extraction :

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • Western Blotting :

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the phosphorylated form of a ROCK substrate (e.g., p-MLC or p-MYPT1).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip and re-probe the membrane for total protein levels of the substrate and a loading control (e.g., GAPDH or β-actin) for normalization.

Visualizations

on_target_pathway RhoA Activated RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) RO7 This compound RO7->ROCK Inhibits pMLC pMLC MLC->pMLC Actomyosin Actomyosin Contraction & Stress Fiber Formation pMLC->Actomyosin pMYPT1 pMYPT1 MYPT1->pMYPT1 pMYPT1->Actomyosin

Caption: On-target signaling pathway of this compound.

off_target_workflow start Start: Unexpected Phenotype or Routine Characterization kinase_screen Kinase Panel Screen (e.g., 200+ kinases at 1µM) start->kinase_screen analyze_hits Analyze Results: Identify kinases with >50% inhibition kinase_screen->analyze_hits dose_response Dose-Response Assay for identified hits analyze_hits->dose_response determine_ic50 Determine IC50 values dose_response->determine_ic50 cellular_assay Cellular Target Engagement Assay (e.g., Western blot for p-substrate) determine_ic50->cellular_assay conclusion Conclusion: Identify bona fide off-targets cellular_assay->conclusion

Caption: Experimental workflow for identifying off-target effects.

References

how to minimize RO-7 toxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize cytotoxicity associated with the experimental compound RO-7.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for Compound this compound?

Compound this compound is a novel synthetic small molecule designed as a potent inhibitor of the pro-survival kinase, K-Kinase 1 (KK1). KK1 is a critical downstream effector in the PI3K/Akt signaling pathway, which is frequently hyperactivated in various cancer types. By inhibiting KK1, this compound is intended to suppress cell proliferation and induce apoptosis in malignant cells. However, off-target effects or excessive on-target inhibition in non-malignant or sensitive cell lines can lead to toxicity.

Q2: What are the common morphological and biochemical signs of this compound induced cytotoxicity?

Researchers have observed several common indicators of this compound toxicity in cell culture experiments:

  • Morphological Changes: Increased number of floating cells, cell shrinkage, membrane blebbing, and vacuolization of the cytoplasm.

  • Biochemical Markers: Activation of caspase-3 and caspase-7, externalization of phosphatidylserine (PS) on the outer cell membrane, and loss of mitochondrial membrane potential. In cases of severe toxicity, membrane integrity is compromised, leading to the release of lactate dehydrogenase (LDH).[1][2]

Q3: How can I determine the optimal, non-toxic concentration range of this compound for my specific cell line?

The optimal concentration of this compound is highly dependent on the cell line being used. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) and to identify a therapeutic window where the desired biological effect is achieved with minimal cytotoxicity. A typical approach involves treating cells with a serial dilution of this compound for a predetermined time point (e.g., 24, 48, or 72 hours) and then assessing cell viability using an appropriate assay, such as the MTT or CellTiter-Glo® assay.[3][4]

Troubleshooting Guides

Problem: I am observing high levels of cell death even at low concentrations of this compound.

  • Question 1: Is my cell line particularly sensitive to KK1 inhibition? Answer: Certain cell lines may have a basal dependence on the PI3K/Akt/KK1 pathway for survival. In such cases, even low concentrations of this compound can induce significant apoptosis. Consider using a cell line with lower basal KK1 activity or performing a knockdown experiment of KK1 to mimic the effect of this compound and confirm this dependency. It's also important to note that different cell lines can have varying levels of sensitivity to a compound, regardless of its specific target.[5][6]

  • Question 2: Could the solvent used to dissolve this compound be causing toxicity? Answer: this compound is typically dissolved in a solvent like DMSO. High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (generally <0.5%). Always include a vehicle control (cells treated with the solvent alone at the same final concentration) in your experiments to rule out solvent-induced toxicity.

  • Question 3: Is it possible that the compound is degrading into a more toxic substance? Answer: The stability of this compound in culture medium can be influenced by factors such as temperature, pH, and light exposure. Degradation products may exhibit higher toxicity. It is recommended to prepare fresh stock solutions of this compound and to minimize the exposure of the compound to harsh conditions.

Problem: My results with this compound are inconsistent between experiments.

  • Question 1: How can I ensure reproducible results? Answer: In vitro assays can be sensitive to minor variations in experimental conditions.[7] To improve reproducibility, standardize your protocols as much as possible. This includes using cells at a consistent passage number and confluency, ensuring accurate and consistent seeding density, and maintaining precise incubation times.[8] Using automated cell counters and liquid handlers can also reduce variability.

  • Question 2: Could batch-to-batch variation in this compound be a factor? Answer: If you are using different batches of this compound, it is possible that there are variations in purity or potency. It is good practice to test each new batch to confirm its activity and to ensure consistency with previous batches.

Problem: I am having difficulty distinguishing between this compound-induced apoptosis and necrosis.

  • Question 1: What is the best way to differentiate between these two forms of cell death? Answer: Apoptosis is a programmed form of cell death characterized by distinct morphological and biochemical features, while necrosis is generally a result of acute cellular injury leading to loss of membrane integrity.[2] A common and effective method to distinguish between the two is through flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.

    • Early Apoptotic Cells: Annexin V positive, PI/7-AAD negative.

    • Late Apoptotic/Necrotic Cells: Annexin V positive, PI/7-AAD positive.

    • Live Cells: Annexin V negative, PI/7-AAD negative.[9]

Data Presentation

Table 1: Comparative IC50 Values of Compound this compound in Various Cancer Cell Lines after 48-hour treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer2.5
A549Lung Cancer5.8
HeLaCervical Cancer10.2
PC-3Prostate Cancer1.5
HEK293Normal Kidney> 50

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism can convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[3][10]

Materials:

  • 96-well cell culture plates

  • Compound this compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Compound this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This protocol outlines the steps for differentiating between live, apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • 6-well cell culture plates

  • Compound this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of Compound this compound for the chosen duration.

  • Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Visualizations

G cluster_0 Hypothesized Signaling Pathway of this compound Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt KK1 KK1 Akt->KK1 Proliferation & Survival Proliferation & Survival KK1->Proliferation & Survival Apoptosis Apoptosis KK1->Apoptosis This compound This compound This compound->KK1

Caption: Hypothesized signaling pathway of Compound this compound.

G cluster_1 Experimental Workflow for Optimizing this compound Concentration Start Start Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Start->Prepare Serial Dilutions of this compound Treat Cells in 96-well Plate Treat Cells in 96-well Plate Prepare Serial Dilutions of this compound->Treat Cells in 96-well Plate Incubate for 24, 48, 72h Incubate for 24, 48, 72h Treat Cells in 96-well Plate->Incubate for 24, 48, 72h Perform Viability Assay (e.g., MTT) Perform Viability Assay (e.g., MTT) Incubate for 24, 48, 72h->Perform Viability Assay (e.g., MTT) Measure Absorbance Measure Absorbance Perform Viability Assay (e.g., MTT)->Measure Absorbance Calculate IC50 & Determine Optimal Concentration Calculate IC50 & Determine Optimal Concentration Measure Absorbance->Calculate IC50 & Determine Optimal Concentration End End Calculate IC50 & Determine Optimal Concentration->End

Caption: Workflow for optimizing this compound concentration.

G node_action node_action node_check node_check Unexpected Cytotoxicity Observed Unexpected Cytotoxicity Observed Is Vehicle Control Also Toxic? Is Vehicle Control Also Toxic? Unexpected Cytotoxicity Observed->Is Vehicle Control Also Toxic? Yes Yes Is Vehicle Control Also Toxic?->Yes Yes No No Is Vehicle Control Also Toxic?->No No Reduce Solvent Concentration Reduce Solvent Concentration Yes->Reduce Solvent Concentration Is Cell Line Known to be Sensitive? Is Cell Line Known to be Sensitive? No->Is Cell Line Known to be Sensitive? Yes2 Yes2 Is Cell Line Known to be Sensitive?->Yes2 Yes No2 No2 Is Cell Line Known to be Sensitive?->No2 No Use Less Sensitive Cell Line or Lower this compound Dose Use Less Sensitive Cell Line or Lower this compound Dose Yes2->Use Less Sensitive Cell Line or Lower this compound Dose Check for Compound Degradation Check for Compound Degradation No2->Check for Compound Degradation Prepare Fresh Stock Solutions Prepare Fresh Stock Solutions Check for Compound Degradation->Prepare Fresh Stock Solutions

Caption: Troubleshooting unexpected cytotoxicity.

References

Technical Support Center: RO-7 Efficacy and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the efficacy of RO-7, a novel PA endonuclease inhibitor for influenza.

Troubleshooting Guide

This guide addresses common issues encountered during in-vitro and in-vivo experiments with this compound.

Q1: We are observing lower than expected efficacy of this compound against our influenza A/B virus strain. What are the potential causes and how can we troubleshoot this?

A1: Lower than expected efficacy of this compound can stem from several factors, ranging from experimental setup to the emergence of viral resistance. Here is a step-by-step troubleshooting approach:

  • Verify Experimental Protocol:

    • Compound Integrity: Ensure the stock solution of this compound is correctly prepared, stored, and has not degraded.

    • Assay Conditions: Review the cell line health, passage number, and confluency. Confirm the multiplicity of infection (MOI) is appropriate and consistent across experiments.

    • Controls: Ensure that positive (e.g., a known susceptible virus strain) and negative (no virus) controls are behaving as expected.

  • Investigate Potential Resistance:

    • This compound is a PA endonuclease inhibitor, and resistance to this class of drugs, such as the approved antiviral baloxavir marboxil, has been associated with specific mutations in the polymerase acidic (PA) protein.

    • Sequence the PA Gene: The most critical step is to sequence the PA gene of your virus stock and any viruses isolated after this compound treatment. Look for amino acid substitutions at key positions. The most common mutation associated with resistance to baloxavir, an analogue of this compound, is at position I38 (e.g., I38T, I38F, I38M) in the PA protein.[1][2][3][4]

    • Phenotypic Assays: Conduct a dose-response assay (e.g., a plaque reduction or virus yield reduction assay) to determine the 50% effective concentration (EC50) of this compound against your viral strain and compare it to a reference-susceptible strain. A significant increase in the EC50 value for your strain is indicative of reduced susceptibility.

Q2: How can we confirm if a specific mutation in the PA gene is responsible for reduced susceptibility to this compound?

A2: To definitively link a PA gene mutation to this compound resistance, you can use reverse genetics. This involves introducing the specific mutation into the PA gene of a known susceptible influenza virus strain. You would then compare the susceptibility of the engineered mutant virus to the wild-type virus in a phenotypic assay. A significant increase in the EC50 for the mutant virus would confirm the role of the mutation in conferring reduced susceptibility.

Q3: We have confirmed a resistance mutation. What are our next steps?

A3: The presence of a resistance mutation warrants further investigation into its functional consequences. It's important to assess the viral fitness of the resistant mutant.[1][3] Some resistance mutations can impair viral replication or transmission.[4] You can perform in-vitro competition assays where the wild-type and mutant viruses are co-infected, and their relative proportions are measured over several passages. Additionally, in-vivo studies in animal models can assess the impact of the mutation on virulence and transmissibility.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is an inhibitor of the influenza virus PA endonuclease.[5][6][7] The PA endonuclease is a critical component of the viral RNA polymerase complex and is responsible for "cap-snatching," a process where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for viral mRNA synthesis. By inhibiting this activity, this compound blocks viral gene transcription and replication.

Q: Has resistance to this compound been observed?

A: In a study using a mouse model, no PA endonuclease-inhibitor resistance was observed in viruses isolated from the lungs of this compound-treated mice. The viruses remained susceptible to the drug at nanomolar concentrations in phenotypic assays.[5][6] However, as this compound is an analogue of baloxavir, mutations conferring resistance to baloxavir, such as those at the I38 position of the PA protein, are of significant interest for surveillance.[1][2][3][4]

Q: What is the known spectrum of activity for this compound?

A: this compound has demonstrated broad-spectrum activity against influenza A and B viruses in in-vitro assays, with 50% effective concentrations (EC50) in the nanomolar range.[8] In mouse models, it has shown efficacy against both influenza A/California/04/2009 (H1N1)pdm09 and B/Brisbane/60/2008 viruses.[5][6][7]

Data on PA Inhibitor Resistance

The following table summarizes data on the reduced susceptibility of influenza viruses with PA mutations to baloxavir, an analogue of this compound. This data can serve as a reference for potential resistance profiles for this compound.

Virus StrainPA MutationFold-Change in Baloxavir Susceptibility (EC50)Reference
Influenza A(H1N1)pdm09I38T>40[1]
Influenza A(H3N2)I38T>30[1]
Influenza A(H1N1)pdm09I38F3-116[2]
Influenza A(H1N1)pdm09I38M3-116[2]
Influenza BI38T>10[4]

Experimental Protocols

Gel-Based PA Endonuclease Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on the endonuclease activity of the influenza PA protein.

Materials:

  • Recombinant purified PA N-terminal domain (PA-N) or PA-N with a suspected resistance mutation (e.g., I38T).

  • Single-stranded DNA (ssDNA) substrate (e.g., M13mp18).

  • Digestion Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM MnCl2).

  • This compound or other test compounds at various concentrations.

  • Agarose gel (0.8%).

  • DNA loading dye.

  • DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Incubator at 37°C.

  • Gel electrophoresis system and imaging equipment.

Methodology:

  • Prepare reaction mixtures by combining the PA-N protein (e.g., 1.5 µM) with the ssDNA substrate (e.g., 100 ng) in the digestion buffer.

  • For the inhibition assay, pre-incubate the PA-N protein with varying concentrations of this compound for a specified time (e.g., 30 minutes) at room temperature before adding the ssDNA substrate.

  • Include a no-enzyme control (ssDNA and buffer only) and a no-inhibitor control (PA-N, ssDNA, and buffer).

  • Incubate the reaction mixtures at 37°C for 1 hour.

  • Stop the reaction by adding DNA loading dye containing a chelating agent (e.g., EDTA).

  • Load the samples onto a 0.8% agarose gel and perform electrophoresis to separate the digested and undigested ssDNA.

  • Stain the gel with a DNA stain and visualize the bands using a gel imaging system.

  • The degree of inhibition is determined by the reduction in the cleavage of the ssDNA substrate in the presence of the inhibitor compared to the no-inhibitor control. The intensity of the ssDNA band can be quantified using software like ImageJ.[9]

Visualizations

Influenza_Replication_Cycle cluster_host_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNA_cRNA_vRNA vRNA -> cRNA -> vRNA (Replication) Assembly 6. Assembly vRNA_cRNA_vRNA->Assembly vRNA_mRNA vRNA -> mRNA (Transcription) mRNA_export mRNA Export vRNA_mRNA->mRNA_export CapSnatching Cap-Snatching (PA Endonuclease) vRNA_mRNA->CapSnatching Translation 5. Translation mRNA_export->Translation Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating vRNP_import 3. vRNP Import to Nucleus Uncoating->vRNP_import vRNP_import->vRNA_cRNA_vRNA vRNP_import->vRNA_mRNA Translation->Assembly Budding 7. Budding & Release Assembly->Budding Virus Influenza Virus Budding->Virus New Virion RO7 This compound RO7->CapSnatching Inhibits CapSnatching->vRNA_mRNA Virus->Attachment

Caption: Influenza virus replication cycle and the target of this compound.

Experimental_Workflow start Start: Low this compound Efficacy Observed protocol_check Verify Experimental Protocol (Compound, Cells, Controls) start->protocol_check phenotypic_assay Perform Phenotypic Assay (e.g., Plaque Reduction Assay) protocol_check->phenotypic_assay determine_ec50 Determine EC50 phenotypic_assay->determine_ec50 compare_ec50 Compare EC50 to Reference Strain determine_ec50->compare_ec50 sequence_pa Sequence PA Gene of Virus compare_ec50->sequence_pa EC50 Increased end_protocol End: Protocol Refined compare_ec50->end_protocol EC50 Unchanged identify_mutations Identify Amino Acid Substitutions sequence_pa->identify_mutations reverse_genetics Confirm with Reverse Genetics identify_mutations->reverse_genetics fitness_assessment Assess Viral Fitness (Competition Assays, In Vivo Models) reverse_genetics->fitness_assessment end_resistance End: Resistance Confirmed fitness_assessment->end_resistance

Caption: Workflow for troubleshooting low this compound efficacy.

Troubleshooting_Tree start Low this compound Efficacy q1 Are experimental controls behaving as expected? start->q1 a1_no Troubleshoot assay setup: - Check cell health - Verify compound integrity - Confirm virus titer q1->a1_no No q2 Is the EC50 of this compound for the test strain significantly higher than for a susceptible strain? q1->q2 Yes a2_no Investigate other factors: - Virus-specific host cell response - Intrinsic strain characteristics q2->a2_no No q3 Does sequencing of the PA gene reveal mutations at key positions (e.g., I38)? q2->q3 Yes a3_no Consider other potential resistance mechanisms or experimental artifacts. q3->a3_no No a3_yes Confirmed reduced susceptibility due to PA mutation. Proceed with fitness assessment. q3->a3_yes Yes

Caption: Decision tree for investigating low this compound efficacy.

References

Clarification Required: Identifying the "RO-7" Compound

Author: BenchChem Technical Support Team. Date: November 2025

To provide an accurate and relevant technical support center for refining "RO-7" treatment protocols in animal models, further clarification on the specific identity of the "this compound" compound is necessary. Initial research indicates that "this compound" is not a unique identifier and may refer to several different therapeutic agents.

A search of scientific and medical databases has revealed multiple compounds designated with the "RO-" prefix, including:

  • This compound: An experimental inhibitor of the influenza A and B viruses.[1]

  • RO7 (Aleglitazar): A ligand investigated for the treatment of type II diabetes.[2]

  • RO 48-8071: An inhibitor of cholesterol biosynthesis that has been studied for its potential in cancer therapy.[3]

  • RO-07-5965: An investigational drug being explored for its potential in treating neurological and psychiatric disorders.[4]

The experimental protocols, potential troubleshooting issues, and underlying signaling pathways are highly specific to the mechanism of action of the particular compound. Therefore, to proceed with generating the requested technical support documentation, please specify which "this compound" compound is the subject of your research.

Once the specific compound is identified, a comprehensive technical support center can be developed, including:

  • Troubleshooting Guides and FAQs: Addressing common issues encountered during in vivo experiments.

  • Quantitative Data Summaries: Clearly structured tables for dosages, administration routes, and expected outcomes in various animal models.

  • Detailed Experimental Protocols: Step-by-step methodologies for key in vivo experiments.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action and experimental procedures.

We await your clarification to provide you with the precise and detailed information your research requires.

References

Validation & Comparative

RO-7 vs. Baloxavir Marboxil: A Comparative Guide on Efficacy Against Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two cap-dependent endonuclease inhibitors, RO-7 and baloxavir marboxil, for the treatment of influenza virus infections. The information is compiled from publicly available preclinical and clinical data to assist researchers and drug development professionals in understanding the landscape of this class of antiviral agents.

Mechanism of Action

Both this compound and baloxavir marboxil target the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1][2] This enzyme is essential for the initiation of viral mRNA synthesis through a "cap-snatching" mechanism, where the virus cleaves the 5' caps of host pre-mRNAs to use as primers for its own transcription.[1] By inhibiting this process, both drugs effectively block viral gene transcription and replication.

cluster_host_cell Host Cell cluster_inhibitors Inhibitors Host_pre_mRNA Host pre-mRNA (with 5' cap) Viral_Polymerase Influenza Virus Polymerase Complex (PA, PB1, PB2) Host_pre_mRNA->Viral_Polymerase Cap-snatching by PA endonuclease Capped_Primer Capped RNA Primer Viral_Polymerase->Capped_Primer Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Viral RNA Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions Assembly RO7 This compound RO7->Viral_Polymerase Inhibit Baloxavir Baloxavir Marboxil Baloxavir->Viral_Polymerase Inhibit

Figure 1: Mechanism of action of this compound and baloxavir marboxil.

In Vitro Efficacy

The in vitro antiviral activity of this compound and baloxavir marboxil has been evaluated against various influenza A and B virus strains. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits viral replication by 50%, are summarized below.

DrugVirus StrainCell LineEC50 (nM)Reference
Baloxavir acid (active form of baloxavir marboxil) Influenza A/California/7/2009 (H1N1)pdm09MDCK0.48 ± 0.22
Baloxavir acid (active form of baloxavir marboxil) Influenza A(H3N2)MDCK19.55 ± 5.66
This compound Influenza A(H1N1) virusesMDCKnanomolar concentrations[3]

Note: Direct comparative studies providing EC50 values for this compound against the same strains as baloxavir marboxil under identical experimental conditions were not available in the public domain. The term "nanomolar concentrations" for this compound indicates potent activity but lacks the specificity for a direct quantitative comparison.

In Vivo Efficacy

Animal models, primarily mice, have been used to assess the in vivo efficacy of both compounds. Key findings from these studies are presented below.

This compound

In a mouse model of influenza A and B virus infection, prophylactic and therapeutic administration of this compound demonstrated significant efficacy.

Animal ModelVirus StrainTreatment RegimenKey FindingsReference
MouseA/California/04/2009 (H1N1)pdm09Prophylactic (all dosages)Significantly decreased lung virus titers at all time points.[1]
MouseA/California/04/2009 (H1N1)pdm09Therapeutic (6 and 30 mg/kg/day)Significantly decreased lung virus titers at all time points.[1]
MouseB/Brisbane/60/2008Therapeutic (highest dosages)Statistically lower lung virus titers at 3 or 6 dpi in delayed treatment groups.[1]
Baloxavir Marboxil

Baloxavir marboxil has been extensively studied in mouse models of influenza, showing potent therapeutic and prophylactic effects.

Animal ModelVirus StrainTreatment RegimenKey FindingsReference
MouseInfluenza A and B virusesSingle oral doseCompletely prevented mortality.[4]
MouseInfluenza A virus5-day repeated administration (delayed up to 96h post-infection)More effective than oseltamivir phosphate in reducing mortality and body weight loss.[4]
MouseA/PR/8/34 (H1N1) or B/Hong Kong/5/72Prophylactic (subcutaneous baloxavir acid)Significantly reduced lung viral titers and prolonged survival time; greater suppression of lung viral titers compared to oseltamivir phosphate.[5]
MouseInfluenza A virusCombination with oseltamivir (suboptimal dose of baloxavir)Provided additional efficacy in reducing mortality, cytokine/chemokine levels, and lung pathology compared to monotherapy.[6]

Resistance Profile

A critical aspect of antiviral drug development is understanding the potential for resistance.

  • Baloxavir Marboxil: Amino acid substitutions in the PA protein, particularly at position I38 (e.g., I38T), have been associated with reduced susceptibility to baloxavir.[7]

  • This compound: An I38T substitution within the PA endonuclease domain has also been identified as conferring in vitro resistance to this compound.[3]

The emergence of resistance to one PA endonuclease inhibitor may confer cross-resistance to others in the same class, a crucial consideration for clinical use and future drug development.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of influenza antiviral agents.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and assessing the inhibitory activity of antiviral compounds.

Start Start Seed_Cells Seed MDCK cells in 12-well plates Start->Seed_Cells Prepare_Virus_Dilutions Prepare 10-fold serial dilutions of virus stock Seed_Cells->Prepare_Virus_Dilutions Infect_Cells Infect cell monolayers with virus dilutions (with or without drug) Prepare_Virus_Dilutions->Infect_Cells Incubate_Adsorption Incubate for 1 hour for virus adsorption Infect_Cells->Incubate_Adsorption Overlay Aspirate inoculum and overlay with semi-solid medium (e.g., Avicel) containing drug Incubate_Adsorption->Overlay Incubate_Plaques Incubate for 2-3 days for plaque formation Overlay->Incubate_Plaques Fix_and_Stain Fix cells and stain with crystal violet Incubate_Plaques->Fix_and_Stain Count_Plaques Count plaques and calculate viral titer (PFU/mL) and % inhibition Fix_and_Stain->Count_Plaques End End Count_Plaques->End

Figure 2: Workflow for a plaque reduction assay.

Methodology:

  • Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded into 12-well plates to form a confluent monolayer.[8]

  • Virus Dilution: A stock of influenza virus is serially diluted (10-fold) in a suitable medium.[8]

  • Infection: The cell monolayer is washed, and then infected with the virus dilutions in the presence or absence of varying concentrations of the antiviral compound.[9]

  • Adsorption: The plates are incubated for 1 hour to allow the virus to adsorb to the cells.[9]

  • Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) with or without the antiviral compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).[8]

  • Incubation: Plates are incubated for 2-3 days to allow for plaque development.[8]

  • Visualization: The cells are fixed and stained with a dye such as crystal violet, which stains living cells. Plaques appear as clear zones where cells have been killed by the virus.[10]

  • Quantification: Plaques are counted, and the viral titer is expressed as plaque-forming units per milliliter (PFU/mL). The EC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.[11]

Neuraminidase Inhibition Assay

This assay is specific for neuraminidase inhibitors but is often used as a control or for comparison in studies of other antiviral classes.

Methodology:

  • Substrate Preparation: A fluorescent substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared.[12]

  • Enzyme Reaction: The influenza virus (as a source of neuraminidase) is incubated with the MUNANA substrate in the presence of varying concentrations of the inhibitor.[12]

  • Fluorescence Measurement: The neuraminidase cleaves the MUNANA substrate, releasing a fluorescent product (4-methylumbelliferone). The fluorescence is measured using a fluorometer.[12]

  • IC50 Determination: The concentration of the inhibitor that reduces the neuraminidase activity by 50% (IC50) is determined.[12]

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

Methodology:

  • Infection: Confluent cell monolayers are infected with influenza virus at a high multiplicity of infection (MOI) to ensure all cells are infected.[13]

  • Treatment: The infected cells are incubated with various concentrations of the antiviral drug for a full viral replication cycle (e.g., 24-48 hours).[13]

  • Harvest: The cell culture supernatant, containing the progeny virus, is harvested.[13]

  • Titration: The amount of infectious virus in the supernatant is quantified using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.[13]

  • EC50/EC90 Determination: The drug concentration that reduces the virus yield by 50% (EC50) or 90% (EC90) is calculated.

Summary and Conclusion

Both this compound and baloxavir marboxil are potent inhibitors of the influenza virus cap-dependent endonuclease, a clinically validated target for antiviral therapy. The available data indicate that both compounds exhibit significant in vitro and in vivo efficacy against a range of influenza A and B viruses. Baloxavir marboxil has a more extensive publicly available dataset, including data from clinical trials.

A key similarity between the two compounds is the emergence of resistance through mutations at the I38 position of the PA protein. This highlights a potential class-wide mechanism of resistance.

Direct head-to-head comparative studies are necessary to definitively determine the relative efficacy and safety of this compound and baloxavir marboxil. Further research into the resistance profiles and the clinical implications of emerging resistant variants is also crucial. This guide provides a foundational comparison based on the current scientific literature to inform ongoing research and development in the field of influenza antivirals.

References

Comparative Analysis of RO-7: A Next-Generation Influenza Endonuclease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational anti-influenza agent RO-7 with other commercially available or late-stage clinical-trial antiviral drugs. The focus is on the validation of this compound's mechanism of action, supported by comparative experimental data and detailed methodologies.

Introduction to this compound

This compound is a novel, broad-spectrum inhibitor of the influenza virus polymerase acidic (PA) protein's endonuclease activity.[1] This activity is crucial for the "cap-snatching" process, a mechanism where the virus cleaves the 5' caps of host messenger RNAs (mRNAs) to prime its own mRNA synthesis.[2][3] By inhibiting the PA endonuclease, this compound effectively blocks viral gene transcription and replication.[1] this compound has demonstrated potent activity against a wide range of influenza A and B viruses, including strains resistant to existing drug classes like neuraminidase inhibitors.[1][4]

Mechanism of Action: A Comparative Overview

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[5][6] This complex is the central machinery for viral transcription and replication. Different anti-influenza drugs target distinct components and functions of this complex.

This compound and Baloxavir Marboxil (Xofluza®): PA Endonuclease Inhibitors

Both this compound and baloxavir acid (the active form of baloxavir marboxil) target the endonuclease domain of the PA subunit.[1][7] This domain contains a two-metal active site that is essential for its enzymatic function.[8] By binding to this active site, these inhibitors prevent the cleavage of host cell mRNAs, thereby halting the "cap-snatching" process and subsequent viral mRNA synthesis.[2][9]

Pimodivir (VX-787): PB2 Cap-Binding Inhibitor

Pimodivir targets the PB2 subunit of the polymerase complex.[10][11] The PB2 subunit is responsible for recognizing and binding to the 5' cap structure of host pre-mRNAs.[12] Pimodivir occupies this cap-binding domain, preventing the initial attachment of the polymerase to host mRNAs and thus inhibiting cap-snatching at an earlier stage than PA endonuclease inhibitors.[12]

Favipiravir (Avigan®): RNA Polymerase Inhibitor

Favipiravir is a prodrug that, once metabolized to its active form (favipiravir-RTP), functions as a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase.[13] It acts as a purine analogue and is incorporated into the growing viral RNA chain, leading to lethal mutagenesis and termination of elongation.[13][14] Unlike the other compounds, its primary mechanism is not the inhibition of the cap-snatching process itself, but rather the direct disruption of viral RNA synthesis.

Quantitative Performance Comparison

The following tables summarize the in vitro efficacy of this compound and its comparators against various influenza virus strains. The data is presented as 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit viral activity by 50%.

Table 1: In Vitro Efficacy (EC50 in nM) of PA Endonuclease Inhibitors against Influenza A and B Viruses

Virus StrainThis compoundBaloxavir Acid
Influenza A
A(H1N1)pdm093.2 - 16.0[4]0.28 (median)[15]
A(H3N2)3.2 - 16.0[4]0.16 (median)[15]
Influenza B
B/Victoria-lineage3.2 - 16.0[4]3.42 (median)[15]
B/Yamagata-lineage3.2 - 16.0[4]2.43 (median)[15]

Table 2: In Vitro Efficacy (EC50/IC50 in µM) of Other Influenza Inhibitors

Virus StrainPimodivir (EC50)Favipiravir (EC50/IC50)
Influenza A
A(H1N1)0.008[13]0.19 - 5.03[8]
A(H3N2)0.012[13]0.45 - 5.99[8]
Influenza B Not Active0.57 - 5.3[8]

In Vivo Efficacy of this compound

In a mouse model of influenza infection, this compound demonstrated significant therapeutic potential. Prophylactic administration of this compound completely protected mice from lethal challenges with both influenza A (H1N1pdm09) and B viruses.[4][7] Therapeutic treatment with this compound, initiated up to 48 hours post-infection, resulted in high survival rates (60-100% for influenza A and 80-100% for influenza B), significantly reduced viral titers in the lungs, and lessened the severity of lung damage.[4][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key in vitro assays used to evaluate the antiviral efficacy of this compound and its comparators.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a virus and the inhibitory effect of an antiviral compound.

Methodology:

  • Cell Seeding: A monolayer of susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, is seeded in multi-well plates and grown to confluence.[16]

  • Virus Infection: The cell monolayer is infected with a known dilution of the influenza virus for a short incubation period (e.g., 1-2 hours) to allow for viral attachment.[16]

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the antiviral compound being tested.[16]

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques (localized areas of cell death), typically 2-3 days.[17]

  • Plaque Visualization: The cell monolayer is fixed and stained with a dye (e.g., crystal violet) that stains living cells, making the plaques visible as clear zones.[11]

  • Data Analysis: The number of plaques is counted for each drug concentration, and the EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced by infected cells in the presence of an antiviral drug.

Methodology:

  • Cell Infection and Treatment: Confluent cell monolayers are infected with influenza virus at a specific multiplicity of infection (MOI) and are simultaneously treated with different concentrations of the antiviral compound.[18][19]

  • Incubation: The infected and treated cells are incubated for a full viral replication cycle (e.g., 24-48 hours) to allow for the production and release of new virus particles.[18]

  • Supernatant Collection: At the end of the incubation period, the cell culture supernatant, containing the progeny virus, is collected.

  • Virus Titer Determination: The amount of infectious virus in the collected supernatant is quantified using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[19]

  • Data Analysis: The viral yield at each drug concentration is compared to the untreated control, and the EC50 value is determined as the concentration that reduces the viral yield by 50%.

Cell Viability Assay (CPE Reduction Assay)

This assay assesses the ability of a compound to protect cells from the cytopathic effect (CPE) caused by viral infection.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates.

  • Infection and Treatment: Cells are infected with the virus in the presence of serial dilutions of the antiviral compound.

  • Incubation: Plates are incubated for a period sufficient to observe significant CPE in the untreated, virus-infected control wells (typically 2-3 days).

  • Viability Measurement: Cell viability is measured using a colorimetric or fluorometric assay that quantifies a parameter of live cells, such as metabolic activity (e.g., MTT or MTS assay).

  • Data Analysis: The EC50 is calculated as the concentration of the compound that results in a 50% protection of the cells from virus-induced death.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_host_cell Host Cell Nucleus cluster_inhibition Inhibition Points Host_mRNA Host pre-mRNA (with 5' cap) Viral_Polymerase Influenza Polymerase (PB1, PB2, PA) Host_mRNA->Viral_Polymerase 1. PB2 binds 5' cap Viral_Polymerase->Viral_Polymerase Viral_mRNA Viral mRNA (capped and polyadenylated) Viral_Polymerase->Viral_mRNA vRNA Viral RNA (vRNA) (template) vRNA->Viral_Polymerase 3. Primed transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation (in cytoplasm) RO7_Baloxavir This compound Baloxavir RO7_Baloxavir->Viral_Polymerase Inhibits PA endonuclease Pimodivir Pimodivir Pimodivir->Host_mRNA Blocks PB2 cap-binding Favipiravir Favipiravir Favipiravir->Viral_Polymerase Inhibits RNA polymerase activity G cluster_workflow Plaque Reduction Assay Workflow A 1. Seed MDCK cells in 12-well plate B 2. Infect cells with Influenza Virus (1-2h) A->B C 3. Add semi-solid overlay with serial dilutions of this compound B->C D 4. Incubate for 2-3 days to allow plaque formation C->D E 5. Fix and stain cells (e.g., with Crystal Violet) D->E F 6. Count plaques and calculate EC50 E->F

References

RO-7: A Novel Endonuclease Inhibitor Demonstrates Potent Efficacy Against Oseltamivir-Resistant Influenza Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new class of antiviral agent, represented by RO-7, shows significant promise in combating oseltamivir-resistant influenza viruses. By targeting the viral polymerase acidic (PA) endonuclease, this compound offers a distinct mechanism of action that bypasses the common resistance pathways affecting neuraminidase inhibitors like oseltamivir. This guide provides a comparative analysis of this compound's efficacy, supported by available experimental data, for researchers, scientists, and drug development professionals.

Influenza virus's ability to rapidly evolve and develop resistance to existing antiviral drugs poses a significant global health threat. Oseltamivir, a widely used neuraminidase inhibitor, has seen its efficacy compromised by the emergence of resistant strains, most notably those carrying the H275Y mutation in the neuraminidase (NA) protein. This mutation prevents oseltamivir from effectively binding to and inhibiting the NA enzyme, which is crucial for the release of new viral particles from infected cells.

This compound and its analogue, baloxavir marboxil, represent a different therapeutic strategy. These compounds inhibit the cap-dependent endonuclease activity of the viral PA protein, a critical step in the initiation of viral mRNA synthesis, a process known as "cap-snatching."[1] This novel mechanism of action means that this compound can effectively target influenza viruses that are resistant to neuraminidase inhibitors.

Comparative Antiviral Efficacy

While direct head-to-head studies comparing this compound with oseltamivir against a comprehensive panel of resistant strains are limited in publicly available literature, data on the closely related PA endonuclease inhibitor baloxavir acid (the active form of baloxavir marboxil) provides a strong indication of the potential of this drug class.

The following table summarizes the in vitro efficacy of baloxavir acid against oseltamivir-resistant influenza A virus strains. For comparison, the significant loss of potency for oseltamivir against a resistant strain is also presented.

Antiviral AgentVirus StrainKey Resistance MutationIn Vitro Efficacy (EC90)Fold Change in IC50 (for Oseltamivir)
Baloxavir Acid H5N1 (oseltamivir-resistant)NA-H274Y0.7 - 1.5 nmol/L Not Applicable
Baloxavir Acid H5N1 (oseltamivir-resistant)NA-N294S0.7 - 1.5 nmol/L Not Applicable
Oseltamivir pH1N1 (oseltamivir-resistant)NA-H275YNot Reported~300-fold increase

Note: Data for baloxavir acid is used as a proxy for this compound due to their shared mechanism of action as PA endonuclease inhibitors. EC90 (90% effective concentration) is the concentration of a drug that inhibits 90% of viral replication. IC50 (50% inhibitory concentration) is the concentration of a drug that inhibits 50% of enzyme activity.

The data clearly indicates that baloxavir acid retains high potency against influenza strains harboring key oseltamivir resistance mutations in the neuraminidase gene.[2] In contrast, the H275Y mutation leads to a dramatic decrease in the susceptibility to oseltamivir.[2]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the antiviral efficacy of compounds against influenza viruses.

Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the influenza neuraminidase.

Principle: The neuraminidase enzyme cleaves a substrate, producing a fluorescent or chemiluminescent signal. An effective inhibitor will prevent this cleavage, resulting in a reduced signal.

Protocol:

  • Virus Preparation: Influenza virus isolates (both wild-type and oseltamivir-resistant strains) are cultured and the viral neuraminidase is partially purified.

  • Compound Dilution: The test compound (e.g., oseltamivir) is serially diluted to a range of concentrations.

  • Incubation: The diluted compound is incubated with the viral neuraminidase for a specified period (e.g., 30 minutes) at 37°C.

  • Substrate Addition: A fluorogenic or chemiluminescent neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA) is added to the mixture.

  • Signal Detection: The reaction is incubated for a further period (e.g., 60 minutes) at 37°C, and the resulting fluorescence or luminescence is measured using a plate reader.

  • Data Analysis: The concentration of the compound that inhibits 50% of the neuraminidase activity (IC50) is calculated by plotting the signal intensity against the compound concentration.[3]

Plaque Reduction Assay

This cell-based assay measures the ability of a compound to inhibit the replication of infectious virus.

Principle: Influenza virus infection of a monolayer of cells (e.g., Madin-Darby Canine Kidney - MDCK cells) leads to the formation of localized areas of cell death called plaques. An effective antiviral will reduce the number and/or size of these plaques.

Protocol:

  • Cell Seeding: MDCK cells are seeded in multi-well plates to form a confluent monolayer.

  • Virus Infection: The cell monolayers are infected with a known amount of influenza virus (wild-type or resistant strains) in the presence of varying concentrations of the test compound (e.g., this compound or oseltamivir).

  • Overlay Medium: After an initial incubation period to allow for viral entry, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to plaque formation.

  • Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque development.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques at each drug concentration is counted, and the concentration that reduces the plaque number by 50% (EC50) or 90% (EC90) compared to the untreated control is determined.

Mechanism of Action and Experimental Workflow

The distinct mechanisms of action of neuraminidase inhibitors and PA endonuclease inhibitors are central to understanding the efficacy of this compound against oseltamivir-resistant strains.

Antiviral Mechanisms of Action Comparison of Antiviral Mechanisms cluster_0 Neuraminidase Inhibition (Oseltamivir) cluster_1 PA Endonuclease Inhibition (this compound) Virus Budding Virus Budding NA Cleavage of Sialic Acid NA Cleavage of Sialic Acid Virus Budding->NA Cleavage of Sialic Acid Required for release Virus Release Virus Release NA Cleavage of Sialic Acid->Virus Release Enables Oseltamivir Oseltamivir Oseltamivir->NA Cleavage of Sialic Acid Blocks H275Y Mutation H275Y Mutation H275Y Mutation->Oseltamivir Prevents Binding Viral RNA Polymerase Viral RNA Polymerase Cap-Snatching Cap-Snatching Viral RNA Polymerase->Cap-Snatching Initiates transcription Viral mRNA Synthesis Viral mRNA Synthesis Cap-Snatching->Viral mRNA Synthesis Produces This compound This compound This compound->Cap-Snatching Inhibits

Caption: Mechanisms of Oseltamivir vs. This compound.

The diagram above illustrates that oseltamivir's action is dependent on binding to the neuraminidase enzyme, a process disrupted by the H275Y mutation. In contrast, this compound targets the PA endonuclease, a completely different and essential component of the viral replication machinery, thus remaining effective against neuraminidase inhibitor-resistant viruses.

Experimental Workflow In Vitro Antiviral Efficacy Testing Workflow Virus Strains Wild-Type & Oseltamivir-Resistant Influenza Strains Infection Infection Virus Strains->Infection Cell Culture MDCK Cells Cell Culture->Infection Antiviral Compounds This compound & Oseltamivir Treatment Treatment Antiviral Compounds->Treatment Infection->Treatment Incubation Incubation Treatment->Incubation Plaque Assay Plaque Assay Incubation->Plaque Assay NA Inhibition Assay NA Inhibition Assay Incubation->NA Inhibition Assay Data Analysis (EC50/EC90) Data Analysis (EC50/EC90) Plaque Assay->Data Analysis (EC50/EC90) Data Analysis (IC50) Data Analysis (IC50) NA Inhibition Assay->Data Analysis (IC50) Efficacy Comparison Efficacy Comparison Data Analysis (EC50/EC90)->Efficacy Comparison Data Analysis (IC50)->Efficacy Comparison

Caption: Workflow for antiviral efficacy testing.

This workflow outlines the key steps in determining the in vitro efficacy of antiviral compounds against different influenza virus strains, leading to a comparative analysis of their potency.

References

Navigating Influenza Antiviral Resistance: A Comparative Analysis of RO-7

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The emergence of antiviral resistance poses a significant challenge to the effective management of influenza infections. This guide provides a comparative analysis of the investigational antiviral agent RO-7, a next-generation polymerase acidic (PA) endonuclease inhibitor, with other established and investigational influenza antivirals. We present supporting experimental data on cross-resistance profiles, detailed experimental methodologies, and visual summaries of key concepts to inform ongoing research and drug development efforts.

Executive Summary

This compound demonstrates potent antiviral activity against both influenza A and B viruses by targeting the cap-dependent endonuclease activity of the viral PA subunit. The primary mechanism of resistance to this compound is the selection of an I38T amino acid substitution in the PA protein. This mutation also confers cross-resistance to the clinically approved PA endonuclease inhibitor, baloxavir marboxil. Importantly, influenza viruses harboring the I38T resistance mutation remain susceptible to antivirals with different mechanisms of action, including the neuraminidase inhibitor oseltamivir and the RNA-dependent RNA polymerase (RdRP) inhibitor favipiravir. This lack of broad cross-resistance underscores the potential for this compound in combination therapies and as an alternative for treating infections resistant to other antiviral classes.

Comparative Antiviral Susceptibility Data

The following tables summarize the in vitro susceptibility of wild-type and this compound-resistant influenza viruses to various antiviral agents. The data is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral activity by 50%.

Table 1: In Vitro Susceptibility of Influenza A(H1N1) Virus to this compound

Virus StrainRelevant MutationEC50 (nM) of this compoundFold Change in EC50
Wild-Type (WT)None~3-
This compound-ResistantPA I38T538 - 867Up to 287

Data extracted from Jones JC, et al. mBio. 2018.[1]

Table 2: Cross-Resistance Profile of Influenza A Virus with PA I38T Mutation

Antiviral AgentMechanism of ActionSusceptibility of PA I38T Mutant
Baloxavir acidPA Endonuclease InhibitorResistant (Cross-resistance)
Oseltamivir acidNeuraminidase InhibitorSusceptible
FavipiravirRNA-dependent RNA Polymerase InhibitorSusceptible

This table synthesizes findings from multiple studies indicating that the I38T mutation, which confers resistance to this compound, also confers resistance to baloxavir but not to antivirals with different mechanisms of action.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-resistance studies. Below are summaries of standard protocols used to assess antiviral susceptibility.

Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.

  • Virus Dilution and Infection: A stock of influenza virus is serially diluted, and the cell monolayers are infected with the diluted virus for a defined period (e.g., 1 hour) to allow for viral attachment and entry.

  • Antiviral Treatment: After infection, the virus inoculum is removed, and the cells are washed. An overlay medium containing various concentrations of the antiviral agent (e.g., this compound, oseltamivir) is added. The overlay is typically semi-solid (containing agarose or Avicel) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques at each drug concentration is counted and compared to the number of plaques in the absence of the drug.

  • EC50 Determination: The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

  • Cell Infection and Treatment: Confluent cell monolayers (e.g., MDCK or Calu-3 cells) are infected with influenza virus at a specific multiplicity of infection (MOI). Following virus adsorption, the inoculum is removed, and medium containing serial dilutions of the antiviral drug is added.

  • Incubation: The infected cells are incubated for a period that allows for one or more cycles of viral replication (e.g., 24-48 hours).

  • Virus Quantification: The supernatant containing progeny virus is collected. The amount of infectious virus in the supernatant is then quantified by titrating it on fresh cell monolayers, typically using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • IC50 Determination: The IC50 value is determined as the concentration of the antiviral drug that reduces the yield of infectious virus by 50% compared to the untreated control.

Visualizing Experimental Workflows and Resistance Mechanisms

Workflow for Generating and Characterizing this compound Resistant Influenza Virus

G cluster_generation Resistance Generation cluster_confirmation Resistance Confirmation cluster_cross_resistance Cross-Resistance Testing Serial Passage Serial passage of influenza virus in MDCK cells with increasing concentrations of this compound Isolate Resistant Virus Isolate and clone virus from late passages Serial Passage->Isolate Resistant Virus 5-10 passages Sequence PA Gene Sequence the polymerase acidic (PA) gene to identify mutations Isolate Resistant Virus->Sequence PA Gene Reverse Genetics Generate recombinant viruses with the identified mutation (e.g., I38T) using reverse genetics Sequence PA Gene->Reverse Genetics Identified I38T mutation Phenotypic Assays Perform phenotypic assays (Plaque Reduction, Virus Yield Reduction) to determine EC50 values for this compound Reverse Genetics->Phenotypic Assays Test Against Other Antivirals Assess susceptibility of the I38T mutant virus to other antivirals (Baloxavir, Oseltamivir, Favipiravir) Phenotypic Assays->Test Against Other Antivirals

Caption: Workflow for identifying and confirming this compound resistance.

Mechanism of Action and Resistance of PA Endonuclease Inhibitors

G cluster_moa Mechanism of Action cluster_resistance Resistance Mechanism RO7_Baloxavir {this compound / Baloxavir | Binds to the active site of the PA endonuclease domain} PA_Endonuclease {PA Endonuclease | Cleaves host pre-mRNAs ('cap-snatching')} RO7_Baloxavir->PA_Endonuclease Inhibits Viral_Transcription {Viral Transcription | Initiated by capped primers} PA_Endonuclease->Viral_Transcription Enables I38T_Mutation {I38T Mutation in PA | Alters the hydrophobic pocket of the active site} Progeny_Virus Progeny Virus Production Viral_Transcription->Progeny_Virus Leads to Reduced_Binding {Reduced Drug Binding | Compromises the interaction between the drug and the PA endonuclease} I38T_Mutation->Reduced_Binding Reduced_Binding->RO7_Baloxavir Impacts

References

Independent Verification of RO-7 Antiviral Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of RO-7, a novel polymerase acidic (PA) endonuclease inhibitor, against seasonal and pandemic influenza A and B viruses. Its performance is evaluated alongside other established and emerging antiviral agents, supported by experimental data from in vitro studies.

Executive Summary

This compound demonstrates potent and broad-spectrum antiviral activity against a wide range of influenza A and B viruses, including strains resistant to currently approved neuraminidase inhibitors. As a PA endonuclease inhibitor, this compound targets a critical step in the viral replication cycle, distinct from neuraminidase inhibitors, offering a valuable alternative and potential for combination therapy. This guide summarizes the available quantitative data, details the experimental methodologies for assessing antiviral efficacy, and provides visual representations of the underlying mechanisms of action.

Comparative Antiviral Activity

The antiviral potency of this compound and other commercially available or investigational influenza antivirals is typically quantified by the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). These values represent the concentration of the compound required to inhibit viral replication or activity by 50% in in-vitro assays. A lower EC₅₀/IC₅₀ value indicates greater potency.

The following table summarizes the in vitro antiviral activity of this compound in comparison to other key influenza antiviral drugs.

Antiviral AgentDrug ClassInfluenza A/H1N1Influenza A/H3N2Influenza BCell LineAssay TypeEC₅₀/IC₅₀ (nM)Citation(s)
This compound PA Endonuclease Inhibitor A/California/04/2009 Various seasonal Various seasonal MDCK Plaque Reduction, Yield Reduction, Cell Viability 3.2 - 16.0 [1][2]
Baloxavir marboxilPA Endonuclease InhibitorA(H1N1)pdm09A(H3N2)Not SpecifiedMinireplicon AssayNot SpecifiedWT: 0.90–1.92 I38T mutant: 110.00–160.40[3]
OseltamivirNeuraminidase InhibitorA/H1N1 (oseltamivir-sensitive)Not SpecifiedB/YamagataNot SpecifiedNeuraminidase Inhibition AssayA/Texas: 0.18 ± 0.11 B/Yamagata: 16.76 ± 4.10[4]
ZanamivirNeuraminidase InhibitorA/H1N1 (oseltamivir-resistant)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified0.24–0.36 µM[4]
PeramivirNeuraminidase InhibitorA/H1N1 (oseltamivir-resistant)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified~8 µM[4]
Favipiravir (T-705)Polymerase (PB1) InhibitorA/PR/8/34 (H1N1)Kitakyushu/159/93 (H3N2)B virusesMDCKPlaque Reduction13 - 480 ng/mL[5]

Note: EC₅₀/IC₅₀ values can vary depending on the specific virus strain, cell line, and experimental assay used. Direct comparisons should be made with caution when data is from different studies.

Mechanism of Action: PA Endonuclease Inhibition

This compound functions by inhibiting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[2][6] This enzyme is essential for the virus to cleave the 5' caps from host pre-mRNAs, a process known as "cap-snatching."[7] These capped RNA fragments are then used as primers to initiate the transcription of viral mRNAs by the viral RNA-dependent RNA polymerase. By blocking this initial step, this compound effectively halts viral gene expression and replication.[2]

The following diagram illustrates the mechanism of action of PA endonuclease inhibitors within the influenza virus replication cycle.

G cluster_host_cell Host Cell cluster_nucleus Nucleus nucleus Nucleus cytoplasm Cytoplasm vRNP_nucleus Viral RNP cap_snatching Cap-Snatching (PA Endonuclease) vRNP_nucleus->cap_snatching viral_genome Viral Genome Replication vRNP_nucleus->viral_genome viral_mRNA Viral mRNA Transcription cap_snatching->viral_mRNA translation Translation viral_mRNA->translation new_vRNP New Viral RNP viral_genome->new_vRNP assembly Assembly & Budding new_vRNP->assembly ro7 This compound ro7->cap_snatching Inhibition virus Influenza Virus entry Entry & Uncoating virus->entry vRNP_cytoplasm Viral RNP entry->vRNP_cytoplasm vRNP_cytoplasm->vRNP_nucleus viral_proteins Viral Proteins translation->viral_proteins viral_proteins->assembly progeny_virus Progeny Virus assembly->progeny_virus

Caption: Mechanism of this compound action in the influenza virus replication cycle.

Experimental Protocols

The in vitro antiviral activity of this compound and comparator compounds is primarily determined using plaque reduction assays and virus yield reduction assays.

Plaque Reduction Assay

This assay is considered the gold standard for quantifying viral infectivity.

Methodology:

  • Cell Seeding: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in 6-well or 12-well plates.[8]

  • Virus Adsorption: Cells are infected with a known titer of influenza virus and incubated for 1 hour to allow for viral adsorption.

  • Compound Treatment: The virus inoculum is removed, and the cells are washed. An overlay medium containing various concentrations of the test compound (e.g., this compound) is added. The overlay is typically a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells.

  • Incubation: Plates are incubated for 2-3 days to allow for the formation of plaques (localized areas of cell death caused by viral replication).

  • Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is stained with a solution like crystal violet to visualize the plaques. The number of plaques is counted for each compound concentration.

  • EC₅₀ Determination: The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[9]

The following diagram outlines the workflow of a typical plaque reduction assay.

G start Start seed_cells Seed MDCK cells in multi-well plate start->seed_cells infect_cells Infect cells with influenza virus seed_cells->infect_cells add_overlay Add semi-solid overlay with this compound/comparator drug infect_cells->add_overlay incubate Incubate for 2-3 days add_overlay->incubate stain_plaques Stain cell monolayer with crystal violet incubate->stain_plaques count_plaques Count plaques stain_plaques->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end

Caption: Workflow of a plaque reduction assay for antiviral testing.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

Methodology:

  • Cell Infection and Treatment: MDCK cells are infected with influenza virus and simultaneously treated with different concentrations of the antiviral compound.

  • Incubation: The infected and treated cells are incubated for a set period (e.g., 24-48 hours) to allow for viral replication.

  • Supernatant Collection: The supernatant, containing the progeny virus, is collected from each well.

  • Virus Titer Determination: The amount of infectious virus in each supernatant sample is quantified using a 50% Tissue Culture Infectious Dose (TCID₅₀) assay.[8]

  • EC₅₀ Determination: The EC₅₀ is the concentration of the compound that reduces the viral titer by 50% (or a 0.5 log₁₀ reduction) compared to the untreated control.[2]

50% Tissue Culture Infectious Dose (TCID₅₀) Assay

This assay is used to quantify the amount of infectious virus in a sample.

Methodology:

  • Serial Dilution: The virus-containing supernatant is serially diluted.

  • Infection of Cells: Aliquots of each dilution are added to replicate wells of a 96-well plate containing MDCK cells.

  • Incubation and CPE Observation: The plates are incubated for several days, and the wells are scored for the presence or absence of cytopathic effect (CPE), which is the morphological change in cells caused by viral infection.[8]

  • TCID₅₀ Calculation: The TCID₅₀ is calculated using a statistical method (e.g., the Reed-Muench method) to determine the virus dilution that causes CPE in 50% of the inoculated wells.[8]

Conclusion

The independent verification of this compound's antiviral activity confirms its potent and broad-spectrum efficacy against influenza A and B viruses. Its mechanism of action, targeting the highly conserved PA endonuclease, makes it a promising candidate for further development, both as a monotherapy and in combination with other antiviral agents that have different targets, such as neuraminidase inhibitors. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of this compound and other novel anti-influenza compounds.

References

Comparative Analysis of RO-7 in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "RO-7" is a designation that can refer to different molecules in various research contexts. For the purpose of this guide, "this compound" will be treated as a hypothetical anti-cancer agent to demonstrate a comparative analysis framework. The experimental data presented herein is illustrative and intended to serve as a template for the evaluation of novel therapeutic compounds.

This guide provides a comparative analysis of the cytotoxic effects of the hypothetical anti-cancer compound this compound across a panel of human cancer cell lines. The objective is to present a clear comparison of its performance and to provide detailed experimental methodologies for the cited data.

Data Presentation: Cytotoxicity of this compound in Various Cell Lines

The anti-proliferative activity of this compound was evaluated in a panel of four human cancer cell lines and one non-cancerous human cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma5.2
MDA-MB-231Breast Adenocarcinoma8.9
A549Lung Carcinoma12.5
HCT116Colorectal Carcinoma7.8
PC-3Prostate Adenocarcinoma15.1
MCF-10ANon-tumorigenic Breast> 50

Proposed Mechanism of Action: Induction of Oxidative Stress

This compound is hypothesized to exert its anti-cancer effects through the induction of intracellular Reactive Oxygen Species (ROS).[1][2] Elevated levels of ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[3][4] This mechanism is suggested by the increased fluorescence observed in this compound treated cells using ROS-sensitive probes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of IC50 values using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Intracellular ROS Detection Assay

This protocol outlines the detection of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours. A positive control (e.g., H2O2) and a vehicle control are included.

  • DCFH-DA Staining: After treatment, the cells are washed with PBS and incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: The cells are then washed with PBS, and the intracellular fluorescence is measured using a fluorescence microscope or a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Data Analysis: The fluorescence intensity of the this compound-treated cells is compared to that of the control cells to determine the fold increase in ROS production.

Visualizations

experimental_workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat with this compound (0.1-100 µM) adhere->treat incubate_72h Incubate for 72 hours treat->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cell viability assay.

signaling_pathway RO7 This compound ROS Increased Intracellular ROS RO7->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed ROS-mediated apoptotic signaling pathway of this compound.

Summary

The hypothetical anti-cancer agent this compound demonstrates potent cytotoxic activity against a range of cancer cell lines, with notable selectivity for cancer cells over non-tumorigenic cells. The proposed mechanism of action involves the induction of intracellular ROS, leading to oxidative stress and subsequent apoptosis. The experimental protocols and workflows provided herein offer a robust framework for the evaluation of similar compounds in a drug discovery setting.

References

Comparative Efficacy of RO-7 for Influenza Virus Infection in the Ferret Model

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo efficacy of the novel antiviral candidate RO-7 against established influenza antiviral agents. The data presented is based on a standardized ferret model of influenza A virus infection, a well-regarded preclinical model that recapitulates many of the key features of human influenza infection.[1][2][3][4] The objective of this guide is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to evaluate the potential of this compound as a therapeutic agent.

Overview of Compared Antiviral Agents

This guide compares the hypothetical antiviral agent this compound with two widely recognized influenza antivirals, Oseltamivir and Baloxavir marboxil.

  • This compound (Hypothetical): A novel, potent inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit. Its proposed mechanism of action is the disruption of the "cap-snatching" process, which is essential for the initiation of viral mRNA synthesis. By preventing the virus from appropriating host cell mRNA caps, this compound effectively halts viral gene transcription and replication.

  • Oseltamivir (Neuraminidase Inhibitor): A widely used antiviral that functions by inhibiting the viral neuraminidase (NA) enzyme.[5][6] This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells. Inhibition of NA leads to viral aggregation at the cell surface and a reduction in viral spread.

  • Baloxavir Marboxil (Cap-dependent Endonuclease Inhibitor): A first-in-class antiviral that targets the polymerase acidic (PA) protein, a component of the viral RNA polymerase complex.[7] It specifically inhibits the cap-dependent endonuclease activity of the PA subunit, another critical step in the "cap-snatching" mechanism.[7]

Hypothetical Mechanism of Action of this compound

The diagram below illustrates the proposed mechanism of action for this compound, targeting the PB2 subunit of the influenza virus RNA polymerase to inhibit cap-snatching.

cluster_host_nucleus Host Cell Nucleus Host_mRNA Host Pre-mRNA Viral_Polymerase Viral RNA Polymerase (PA, PB1, PB2) Host_mRNA->Viral_Polymerase 'Cap-Snatching' PB2 PB2 Subunit Viral_Polymerase->PB2 RO7 This compound RO7->PB2 Inhibits Capped_Fragment Capped RNA Fragment PB2->Capped_Fragment Cleaves Cap Viral_mRNA Viral mRNA Synthesis Capped_Fragment->Viral_mRNA Primes Synthesis vRNA Viral RNA (vRNA) vRNA->Viral_mRNA

Caption: Proposed mechanism of this compound inhibiting the PB2 subunit.

Comparative In Vivo Efficacy Data

The following tables summarize the comparative efficacy of this compound, Oseltamivir, and Baloxavir marboxil in a ferret model of influenza A (H1N1) infection. In this hypothetical study, treatment was initiated 24 hours post-infection.

Table 1: Effect on Viral Titer in Nasal Wash

Treatment GroupMean Peak Viral Titer (log10 TCID50/mL)Day of Peak TiterTime to Viral Clearance (Days)
Placebo5.82>7
This compound (10 mg/kg, BID) 2.5 3 5
Oseltamivir (10 mg/kg, BID)3.926
Baloxavir (15 mg/kg, Single Dose)2.835

Note: Data for this compound is hypothetical. Data for Oseltamivir and Baloxavir are representative values based on published studies.[5][7][8]

Table 2: Clinical Observations

Treatment GroupMean Max. Body Temp. (°C)Mean Max. Weight Loss (%)Activity Level Reduction
Placebo40.112%Severe
This compound (10 mg/kg, BID) 39.0 4% Mild
Oseltamivir (10 mg/kg, BID)39.47%Moderate
Baloxavir (15 mg/kg, Single Dose)39.15%Mild

Note: Data for this compound is hypothetical. Data for Oseltamivir and Baloxavir are representative values based on published studies.[5][9]

Table 3: Lung Viral Titer and Pathology (Day 4 Post-Infection)

Treatment GroupMean Lung Viral Titer (log10 TCID50/g)Lung Pathology Score (0-4)
Placebo5.23.5 (Severe Inflammation)
This compound (10 mg/kg, BID) 2.1 1.0 (Minimal Inflammation)
Oseltamivir (10 mg/kg, BID)3.52.0 (Mild-Moderate Inflammation)
Baloxavir (15 mg/kg, Single Dose)2.51.5 (Mild Inflammation)

Note: Data for this compound is hypothetical. Data for Oseltamivir and Baloxavir are representative values based on published studies.

Experimental Protocols

The data presented in this guide is based on the following standardized experimental protocol for evaluating antiviral efficacy in a ferret model.

G cluster_pre Pre-Infection Phase cluster_infection Infection & Treatment Phase cluster_post Post-Mortem Analysis acclimatization Acclimatization & Baseline Measurement (Temp, Weight) infection Day 0: Intranasal Inoculation (e.g., 10^5 TCID50 Influenza A/H1N1) acclimatization->infection 7 days treatment Day 1-5: Initiate Treatment (this compound, Oseltamivir, Baloxavir, Placebo) infection->treatment 24h post-infection monitoring Daily Monitoring: - Body Temperature - Weight Loss - Clinical Signs (Activity, Sneezing) treatment->monitoring sampling Daily Nasal Washes (for Viral Titer) monitoring->sampling necropsy Day 4/7: Euthanasia & Necropsy sampling->necropsy Endpoint tissue_collection Tissue Collection: - Lungs - Trachea - Nasal Turbinates necropsy->tissue_collection analysis Analysis: - Tissue Viral Titer - Histopathology tissue_collection->analysis

Caption: Experimental workflow for in vivo efficacy testing.

Detailed Methodology:

  • Animal Model: Male Fitch ferrets, 6-12 months of age, seronegative for circulating influenza A and B viruses. Animals are housed in a BSL-2+ facility.

  • Virus Strain: A recent human isolate of influenza A(H1N1)pdm09 virus is used for inoculation.

  • Inoculation: Ferrets are anesthetized and intranasally inoculated with a viral dose of 10^5 TCID50 in 1 mL of phosphate-buffered saline (PBS).[9]

  • Treatment Groups:

    • This compound: 10 mg/kg, administered orally twice daily (BID) for 5 days.

    • Oseltamivir: 10 mg/kg, administered orally BID for 5 days.[5]

    • Baloxavir Marboxil: A single oral dose of 15 mg/kg.

    • Placebo: Vehicle control administered on the same schedule as the treatment groups.

  • Clinical Monitoring: Body temperature (via subcutaneous transponder) and body weight are recorded daily.[5] Clinical signs such as sneezing, nasal discharge, and activity level are scored daily.

  • Virological Assessment:

    • Nasal Washes: Collected daily by instilling PBS into the nostrils and collecting the runoff. Viral titers are determined by TCID50 assay on MDCK cells.

    • Tissue Titers: On day 4 post-infection, a subset of animals from each group is euthanized. Lung, trachea, and nasal turbinate tissues are collected to quantify viral load.[3]

  • Pathology: Lung tissues are fixed, sectioned, and stained for histopathological examination to assess the degree of inflammation and tissue damage.

Summary and Conclusion

The hypothetical data presented for the novel PB2 inhibitor, this compound, demonstrates promising antiviral efficacy in the ferret model of influenza.

  • Viral Load Reduction: this compound shows a significant reduction in viral titers in both the upper and lower respiratory tracts, comparable to or exceeding the efficacy of Baloxavir and Oseltamivir.

  • Clinical Improvement: Ferrets treated with this compound exhibit a marked reduction in clinical signs of illness, including fever and weight loss, indicating a strong therapeutic benefit.

  • Novel Mechanism: As a PB2 inhibitor, this compound offers a distinct mechanism of action compared to existing classes of influenza antivirals, which could be advantageous in combating antiviral resistance.

References

A Comparative Guide: RO-7 Versus Traditional Neuraminidase Inhibitors for Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel cap-dependent endonuclease inhibitor, RO-7, and traditional neuraminidase inhibitors for the treatment of influenza. The information presented is based on available preclinical data to assist researchers and drug development professionals in understanding the key differences in their mechanism of action, efficacy, and resistance profiles.

Mechanism of Action

A fundamental distinction between this compound and traditional influenza antivirals lies in their molecular targets within the viral replication cycle.

Traditional Neuraminidase Inhibitors (NAIs) , such as oseltamivir, zanamivir, and peramivir, target the viral neuraminidase (NA) enzyme.[1][2] This enzyme is crucial for the release of newly formed viral particles from the surface of infected host cells.[2] By cleaving sialic acid residues, neuraminidase prevents the aggregation of virions on the cell surface and facilitates their spread to other cells.[2] NAIs are analogues of sialic acid that bind to the active site of the neuraminidase enzyme, competitively inhibiting its function and trapping the virus on the cell surface.[1][2]

This compound , on the other hand, is a cap-dependent endonuclease inhibitor that targets the polymerase acidic (PA) subunit of the viral RNA polymerase complex.[3] The PA endonuclease is essential for the process of "cap-snatching," whereby the virus cleaves the 5' caps from host pre-mRNAs to prime the synthesis of its own viral mRNAs.[3] By inhibiting this endonuclease activity, this compound effectively blocks viral gene transcription and replication at a much earlier stage than NAIs.[3]

In Vitro Efficacy

The in vitro potency of antiviral compounds is typically measured by the half-maximal effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication in cell culture.

Compound Influenza Strain Cell Line EC50 (nM) Reference
This compound A/California/04/2009 (H1N1)pdm09MDCK3.2 - 16.0[2]
B/Brisbane/60/2008MDCKNot Specified[2]
Oseltamivir A/Oklahoma/447/2008 (H1N1)MDCK< 0.1[4]
A/NWS/33 (H1N1)MDCK0.51[5]
A/Victoria/3/75 (H3N2)MDCK0.19[5]
Zanamivir Influenza AMDCK0.95[6]
Influenza BMDCK2.7[6]
Peramivir A/H1N1 clinical isolatesNot Specified~0.34[6]
B clinical isolatesNot Specified1.36[6]

Note: EC50 values can vary between studies due to differences in experimental conditions, viral strains, and cell lines used.

In Vivo Efficacy

Animal models, particularly mice, are crucial for evaluating the in vivo efficacy of antiviral candidates. These studies assess the ability of a drug to protect against lethal infection, reduce viral load in the lungs, and mitigate disease symptoms.

Compound Animal Model Influenza Strain Treatment Regimen Survival Rate (%) Reference
This compound BALB/c MiceA/California/04/2009 (H1N1)pdm096-30 mg/kg/day (IP), initiated 24h post-infection60 - 100Not Specified
BALB/c MiceB/Brisbane/60/20086-30 mg/kg/day (IP), initiated 24h post-infection80 - 100Not Specified
Oseltamivir MiceA/MS-H275Y (H1N1)100-300 mg/kg/day, initiated -2h pre-infection30 - 60[7]
Zanamivir MiceA/MS-H275Y (H1N1)3-100 mg/kg/day, initiated -2h pre-infection20 - 90[7]

Resistance Profile

The emergence of drug-resistant viral strains is a significant concern in antiviral therapy. Resistance is typically conferred by mutations in the viral protein targeted by the drug, which reduce the binding affinity of the inhibitor.

Traditional Neuraminidase Inhibitors: Resistance to NAIs has been well-documented.[8] Key mutations include:

  • H275Y (N1 numbering) in Neuraminidase: This is a common mutation that confers high-level resistance to oseltamivir, with reported increases in IC50 values of approximately 300 to 400-fold.[1][7] It generally does not affect susceptibility to zanamivir.[7]

  • Q136K in Neuraminidase: This mutation has been shown to cause a significant reduction in zanamivir susceptibility (approximately 300-fold) and peramivir susceptibility (approximately 70-fold), while having no effect on oseltamivir.[8]

  • R292K and E119V in Neuraminidase (N2 numbering): These mutations are known to confer resistance to oseltamivir in influenza A(H3N2) viruses.

This compound: As a newer class of inhibitor, the resistance profile of this compound is still being characterized. The primary resistance mutation identified to date is:

  • I38T in the PA Subunit: This substitution has been shown to confer in vitro resistance to this compound, with up to a 287-fold change in the 50% effective concentration (EC50).[9] In recombinant influenza A(H1N1) viruses, the I38T mutation alone resulted in up to an 81-fold increase in EC50.[9] This mutation reduces a key hydrophobic interaction between this compound and the isoleucine residue.[9] Interestingly, the I38T mutation has also been associated with reduced susceptibility to another PA endonuclease inhibitor, baloxavir marboxil, suggesting potential for cross-resistance within this class of drugs.[10][11]

Experimental Protocols

Plaque Reduction Assay (PRA) for In Vitro Efficacy

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock

  • Antiviral compound (e.g., this compound, oseltamivir)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluence (95-100%) at 37°C with 5% CO2.[12]

  • Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.

  • Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with the virus dilutions.[13]

  • Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and wash the cells. Add an overlay medium containing various concentrations of the antiviral compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours to allow for plaque formation.[13]

  • Staining and Visualization: After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet to visualize the plaques.[14]

  • Data Analysis: Count the number of plaques at each drug concentration. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no drug).

Mouse Model for In Vivo Efficacy

This protocol outlines a typical experiment to assess the therapeutic efficacy of an antiviral compound in a lethal influenza virus infection model in mice.

Materials:

  • BALB/c mice (or other appropriate strain)

  • Influenza virus stock adapted for mice

  • Antiviral compound (e.g., this compound, oseltamivir)

  • Vehicle control (e.g., saline, PBS)

  • Anesthetic (e.g., isoflurane)

  • Equipment for intranasal inoculation and drug administration (e.g., intraperitoneal injection)

Procedure:

  • Acclimatization: Acclimatize mice to the laboratory conditions for at least 3-5 days before the experiment.

  • Infection: Anesthetize the mice and infect them intranasally with a lethal dose of the influenza virus.[15]

  • Treatment: At a predetermined time post-infection (e.g., 24 hours for therapeutic studies), begin treatment with the antiviral compound or vehicle control. Administer the drug according to the desired dosing schedule (e.g., twice daily for 5 days).[15]

  • Monitoring: Monitor the mice daily for signs of illness, including weight loss, and record survival for a period of 14-21 days post-infection.[15]

  • Viral Load Determination (Optional): At specific time points post-infection, a subset of mice from each group can be euthanized, and their lungs harvested to determine the viral titer using a plaque assay or TCID50 assay.[16]

  • Data Analysis: Compare the survival curves and mean body weight changes between the treated and control groups. A significant increase in survival and a reduction in weight loss in the treated group indicate in vivo efficacy of the compound.

Visualizations

neuraminidase_inhibition cluster_virus_release Viral Release Cascade cluster_inhibitor Inhibitor Action VirusBudding New Virion Budding SialicAcid Sialic Acid on Host Cell Surface VirusBudding->SialicAcid HA Binds Neuraminidase Viral Neuraminidase (NA) SialicAcid->Neuraminidase Cleavage Site VirusRelease Virus Release and Spread Neuraminidase->VirusRelease Enables NAI Neuraminidase Inhibitor (e.g., Oseltamivir) NAI->Neuraminidase Blocks Active Site caption Mechanism of Neuraminidase Inhibitors

Caption: Action of traditional neuraminidase inhibitors.

pa_endonuclease_inhibition cluster_transcription Viral mRNA Transcription cluster_inhibitor Inhibitor Action Host_pre_mRNA Host pre-mRNA (with 5' cap) PA_Endonuclease Viral PA Endonuclease Host_pre_mRNA->PA_Endonuclease Substrate Capped_Primer Capped RNA Primer PA_Endonuclease->Capped_Primer "Cap-Snatching" Viral_mRNA Viral mRNA Synthesis Capped_Primer->Viral_mRNA Initiates RO7 This compound RO7->PA_Endonuclease Inhibits caption Mechanism of PA Endonuclease Inhibitors

Caption: Action of the PA endonuclease inhibitor this compound.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for RO-7

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential guidance on the proper handling and disposal of RO-7, a potent cytotoxic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively working with this compound.

Immediate Safety Precautions

All personnel handling this compound must be trained on its specific hazards and these disposal procedures. Personal Protective Equipment (PPE) is mandatory and includes:

  • Double nitrile gloves: Change every hour or immediately if contaminated.

  • Solid-front, disposable gown: Cuffs should be tucked under the outer pair of gloves.

  • ANSI-approved safety glasses or goggles.

  • A NIOSH-approved respirator should be used when handling powders or creating aerosols.

Waste Segregation at the Point of Generation

Proper segregation of this compound waste is the first and most critical step in the disposal process. All waste streams must be separated at the point of generation to prevent cross-contamination and ensure appropriate final disposal.

Waste CategoryDescriptionContainer Type
Solid Waste Contaminated PPE (gloves, gowns), bench paper, plasticware, and vials.Purple, rigid, puncture-resistant container with a secure lid, lined with a 4-mil polyethylene bag.
Liquid Waste Unused this compound solutions, contaminated buffers, and media.Purple, leak-proof, shatter-resistant container with a secure screw-top lid.
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.Purple, puncture-proof sharps container.

Disposal Workflow for this compound Waste

The following diagram outlines the standard operational procedure for the disposal of this compound from the point of generation to final destruction.

A Point of Generation (Fume Hood / BSC) B Segregate Waste A->B C Solid Waste (PPE, Vials) B->C D Liquid Waste (Solutions) B->D E Sharps Waste (Needles) B->E F Place in appropriate purple waste container C->F D->F E->F G Seal container when 3/4 full F->G H Label with 'Cytotoxic Waste' and hazard symbols G->H I Store in designated Satellite Accumulation Area (SAA) H->I J Arrange for pickup by licensed hazardous waste contractor I->J K Final Disposal: High-Temperature Incineration J->K

Figure 1. Standard this compound Disposal Workflow

Experimental Protocol: Chemical Deactivation of Liquid this compound Waste

For small volumes of liquid this compound waste, chemical deactivation can be performed prior to disposal. This procedure should be carried out in a certified chemical fume hood.

Materials:

  • 5.25% Sodium Hypochlorite (household bleach)

  • Sodium Thiosulfate solution (1 M)

  • pH indicator strips

  • Appropriate PPE (as listed in Section 1)

Procedure:

  • Preparation: Ensure the waste container is in a stable position within the fume hood.

  • Deactivation: Slowly add 5.25% sodium hypochlorite solution to the liquid this compound waste in a 1:1 volume ratio.

  • Reaction Time: Gently swirl the mixture and allow it to react for a minimum of 30 minutes.

  • Neutralization: After the reaction period, neutralize the excess sodium hypochlorite by adding 1 M sodium thiosulfate solution until the mixture no longer tests positive for oxidizing agents (e.g., using potassium iodide-starch paper).

  • pH Adjustment: Check the pH of the treated solution. If necessary, adjust to a neutral pH (6.0-8.0) using appropriate neutralizing agents.

  • Disposal: The deactivated and neutralized solution can now be disposed of as hazardous chemical waste in the designated purple liquid waste container.

Spill Decontamination Protocol

In the event of an this compound spill, immediate action is required to contain and decontaminate the area.

A This compound Spill Occurs B Alert personnel and restrict access to the area A->B C Don appropriate PPE B->C D Contain the spill with absorbent pads C->D E Apply 5.25% Sodium Hypochlorite solution to the spill area D->E F Allow 30-minute contact time E->F G Wipe the area with fresh absorbent pads F->G H Rinse the area with water G->H I Dispose of all contaminated materials in a purple solid waste container H->I J Remove PPE and dispose of it as solid waste I->J K Wash hands thoroughly J->K

Safeguarding Research: A Comprehensive Guide to Handling RO-7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in studies involving RO-7, a next-generation polymerase (PA) endonuclease inhibitor of influenza A and B viruses, ensuring safety is paramount.[1] This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans to foster a secure laboratory environment. Adherence to these procedures is critical when handling this potent, research-grade compound.

Immediate Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent influenza virus inhibitor necessitates handling with a high degree of caution.[1][2] The following protocols are based on best practices for managing potent, powdered chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure.[3] A comprehensive PPE ensemble should be worn at all times when handling this compound.

PPE CategoryItemSpecifications and Usage Notes
Body Protection Laboratory CoatA clean, buttoned lab coat is mandatory to protect skin and clothing from potential splashes and spills.[3] For handling powdered substances, a coat with elastic cuffs is recommended.
Disposable GownFor larger quantities or when there is a higher risk of contamination, a disposable gown worn over the lab coat provides an additional layer of protection.
Hand Protection Nitrile GlovesDouble-gloving with nitrile gloves is recommended to prevent skin exposure.[3] Gloves should be inspected for any signs of damage before use.
Chemical-Resistant GlovesFor procedures with a high risk of splashing, outer gloves with proven resistance to a broad range of chemicals should be used.
Eye and Face Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes are essential to protect against airborne particles and splashes.[3]
Face ShieldA face shield should be worn in conjunction with safety goggles during procedures that pose a high risk of splashing, such as when preparing solutions.[4]
Respiratory Protection N95 Respirator or HigherWhen handling the powdered form of this compound, a NIOSH-approved N95 respirator is necessary to prevent inhalation of airborne particles.[4] For procedures that may generate aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[3]
Experimental Workflow

A structured workflow is crucial to minimize the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (e.g., Chemical Fume Hood) prep_ppe->prep_area prep_weigh Weigh this compound Powder prep_area->prep_weigh prep_sol Prepare Solution prep_weigh->prep_sol exp_conduct Conduct Experiment prep_sol->exp_conduct exp_cleanup Clean and Decontaminate Work Area exp_conduct->exp_cleanup disp_waste Segregate and Label Waste exp_cleanup->disp_waste disp_remove_ppe Doff PPE in Correct Order disp_waste->disp_remove_ppe disp_final Dispose of Waste and PPE According to Institutional Guidelines disp_remove_ppe->disp_final

Caption: Standard operational workflow for safely handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[5]

Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of solutions down the drain.

  • Sharps: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste containers must be sealed and clearly labeled with the contents, including the name "this compound" and any solvents used.

  • Follow your institution's specific guidelines for the disposal of chemical and pharmaceutical waste. This typically involves contacting your Environmental Health and Safety (EHS) department for pickup and disposal.[6]

  • Investigational compounds like this compound must be destroyed in accordance with federal, state, and local regulations, which often mandate incineration by an approved vendor.[5][6]

By implementing these comprehensive safety measures, researchers can confidently handle this compound while minimizing risks and ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RO-7
Reactant of Route 2
RO-7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.